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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide on the Synthesis and Characterization of 6-Iodoimidazo[1,2-a]pyridin-2-amine

This guide provides a comprehensive overview of a proposed synthetic route and detailed characterization methods for 6-Iodoimidazo[1,2-a]pyridin-2-amine, a molecule of significant interest to researchers and professional...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of a proposed synthetic route and detailed characterization methods for 6-Iodoimidazo[1,2-a]pyridin-2-amine, a molecule of significant interest to researchers and professionals in the field of drug development. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] This guide offers a scientifically grounded, hypothetical pathway for the synthesis of the title compound, drawing upon established methodologies for analogous structures.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine ring system is a nitrogen-bridged heterocyclic compound that has garnered substantial attention in pharmaceutical research due to its wide array of biological activities.[1][2] Derivatives of this scaffold have been reported to exhibit anticancer, anti-inflammatory, antiviral, and antimicrobial properties, among others.[4][5][6] The introduction of various substituents onto this core allows for the fine-tuning of its pharmacological profile. Specifically, the incorporation of a halogen, such as iodine, at the 6-position and an amine group at the 2-position can significantly influence the molecule's biological activity and potential as a drug candidate. For instance, substituted imidazo[1,2-a]pyridines have been investigated as PI3Kα inhibitors for cancer therapy.[7][8]

Proposed Synthetic Pathway

While a direct, documented synthesis for 6-Iodo-1,5-dihydroimidazo[1,2-a]pyridin-2-amine was not found in the reviewed literature, a plausible and chemically sound multi-step synthetic route for the aromatic analogue, 6-Iodoimidazo[1,2-a]pyridin-2-amine, can be proposed. This pathway is based on well-established reactions for the synthesis of substituted imidazo[1,2-a]pyridines. The proposed synthesis involves a three-step process starting from a commercially available substituted 2-aminopyridine.

Synthetic_Pathway cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Amidation cluster_2 Step 3: Hofmann Rearrangement A 2-Amino-5-iodopyridine C Ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate A->C Reflux B Ethyl 2-amino-2-thioxoacetate B->C D 6-Iodoimidazo[1,2-a]pyridine-2-carboxamide C->D NH3, Heat E 6-Iodoimidazo[1,2-a]pyridin-2-amine D->E NaOBr, NaOH

Caption: Proposed multi-step synthesis of 6-Iodoimidazo[1,2-a]pyridin-2-amine.

Step 1: Cyclocondensation to form the Imidazo[1,2-a]pyridine Core

The initial step involves the cyclocondensation of 2-amino-5-iodopyridine with a suitable three-carbon building block to construct the fused imidazole ring. A common and effective method for this transformation is the reaction with an α-haloketone or a related species. In this proposed synthesis, we will utilize ethyl 2-amino-2-thioxoacetate as a surrogate for a three-carbon electrophile, which upon reaction and subsequent cyclization, will yield the ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate. This type of reaction is a well-established method for the synthesis of the imidazo[1,2-a]pyridine scaffold.[9][10]

Step 2: Amidation of the Ester

The second step focuses on converting the ethyl ester at the 2-position into a primary amide. This is a standard transformation in organic synthesis and can be readily achieved by treating the ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate with ammonia, typically in a sealed vessel with heating. This reaction proceeds via nucleophilic acyl substitution at the ester carbonyl.

Step 3: Hofmann Rearrangement to the Amine

The final step to introduce the desired 2-amino group is a Hofmann rearrangement of the 6-iodoimidazo[1,2-a]pyridine-2-carboxamide. This classic organic reaction converts a primary amide into a primary amine with one fewer carbon atom. The reaction is typically carried out using a solution of sodium hypobromite or sodium hypochlorite in a strong base like sodium hydroxide. This rearrangement provides a direct route to the target molecule, 6-Iodoimidazo[1,2-a]pyridin-2-amine.

Detailed Experimental Protocols

The following are detailed, hypothetical experimental protocols for the proposed synthesis. These protocols are based on established procedures for similar transformations and should be adapted and optimized by the researcher.

Protocol for Step 1: Synthesis of Ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate
  • To a solution of 2-amino-5-iodopyridine (1.0 eq) in a suitable solvent such as ethanol, add ethyl 2-amino-2-thioxoacetate (1.1 eq).

  • The reaction mixture is then heated to reflux for several hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate.

Protocol for Step 2: Synthesis of 6-Iodoimidazo[1,2-a]pyridine-2-carboxamide
  • The ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq) is dissolved in a minimal amount of a suitable solvent and placed in a sealed pressure vessel.

  • A solution of ammonia in methanol (or aqueous ammonia) is added in excess.

  • The vessel is sealed and heated to a temperature between 80-120 °C for several hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The resulting solid is collected by filtration, washed with a cold solvent, and dried to yield the 6-iodoimidazo[1,2-a]pyridine-2-carboxamide.

Protocol for Step 3: Synthesis of 6-Iodoimidazo[1,2-a]pyridin-2-amine
  • In a flask cooled in an ice bath, a solution of sodium hypobromite is prepared by slowly adding bromine to a solution of sodium hydroxide.

  • The 6-iodoimidazo[1,2-a]pyridine-2-carboxamide (1.0 eq) is then added portion-wise to the cold sodium hypobromite solution.

  • The reaction mixture is stirred at low temperature for a short period and then allowed to warm to room temperature or gently heated to complete the rearrangement.

  • The reaction is quenched by the addition of a reducing agent (e.g., sodium sulfite) to destroy any excess hypobromite.

  • The aqueous mixture is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization to yield the final product, 6-Iodoimidazo[1,2-a]pyridin-2-amine.

Characterization

The structural confirmation of the synthesized 6-Iodoimidazo[1,2-a]pyridin-2-amine would be achieved through a combination of spectroscopic techniques. Based on the analysis of similar compounds, the following characteristic data can be predicted.[8][11][12]

Technique Predicted Data
¹H NMR Aromatic protons on the pyridine and imidazole rings with characteristic chemical shifts and coupling constants. A broad singlet for the -NH₂ protons.
¹³C NMR Resonances for all carbon atoms in the molecule, including the carbon bearing the iodine atom which would appear at a characteristic upfield shift.
FT-IR (cm⁻¹) N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹). C=N and C=C stretching vibrations of the aromatic rings (around 1500-1650 cm⁻¹). C-I stretching vibration (around 500-600 cm⁻¹).
Mass Spec (HRMS) The molecular ion peak corresponding to the exact mass of C₇H₆IN₃. The isotopic pattern for iodine (¹²⁷I) would be observed.

digraph "Characterization_Workflow" {
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A[label="Synthesized Compound"];
B[label="Purification\n(Column Chromatography/Recrystallization)"];
C [label="Structural Confirmation"];
D [label="¹H NMR"];
E [label="¹³C NMR"];
F [label="FT-IR"];
G [label="Mass Spectrometry (HRMS)"];
H [label="Purity Assessment (e.g., HPLC)"];
I[label="Final Characterized Compound"];

A -> B;
B -> C;
C -> {D, E, F, G} [arrowhead=none];
B -> H;
{D, E, F, G, H} -> I[arrowhead=none];

}

Caption: A general workflow for the characterization of the target compound.

Potential Applications in Drug Development

The imidazo[1,2-a]pyridine scaffold is of significant interest in drug discovery.[1][2] The introduction of an iodo-substituent provides a handle for further functionalization via cross-coupling reactions, allowing for the generation of diverse chemical libraries for biological screening. The 2-amino group can also be a key pharmacophoric feature, participating in hydrogen bonding interactions with biological targets. Given the known activities of related compounds, 6-Iodoimidazo[1,2-a]pyridin-2-amine could be a valuable intermediate or a lead compound for the development of new therapeutics, particularly in the areas of oncology and infectious diseases.[5][7]

Conclusion

This technical guide has outlined a plausible and scientifically-backed approach for the synthesis and characterization of 6-Iodoimidazo[1,2-a]pyridin-2-amine. While the presented synthetic route is hypothetical, it is constructed from well-established chemical transformations prevalent in the synthesis of imidazo[1,2-a]pyridine derivatives. The detailed protocols and predicted characterization data provide a solid foundation for researchers to embark on the synthesis of this and related compounds. The inherent biological potential of the imidazo[1,2-a]pyridine core makes the exploration of novel derivatives like the title compound a worthwhile endeavor for the drug development community.

Sources

Exploratory

Physicochemical Profiling and Synthetic Utility of 6-Iodo-1,5-dihydroimidazo[1,2-a]pyridin-2-amine in Medicinal Chemistry

Executive Summary As drug discovery pivots toward highly functionalized, sp3-enriched, and heteroaromatic scaffolds, the imidazo[1,2-a]pyridine nucleus has emerged as a "privileged scaffold"[1]. Specifically, 6-Iodo-1,5-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug discovery pivots toward highly functionalized, sp3-enriched, and heteroaromatic scaffolds, the imidazo[1,2-a]pyridine nucleus has emerged as a "privileged scaffold"[1]. Specifically, 6-Iodo-1,5-dihydroimidazo[1,2-a]pyridin-2-amine (and its fully aromatic oxidized counterpart, 6-iodoimidazo[1,2-a]pyridin-2-amine, CAS: 947248-49-9) offers an unparalleled platform for late-stage functionalization[2].

This technical guide provides an in-depth analysis of the physicochemical properties, mechanistic rationale, and validated synthetic protocols for utilizing this intermediate. Designed for senior synthetic chemists and drug development professionals, this whitepaper bridges the gap between theoretical scaffold design and practical, bench-ready execution.

Structural Elucidation & Physicochemical Properties

The imidazo[1,2-a]pyridine core acts as a bioisostere for indoles and purines, making it highly relevant for targeting kinases, GABA-A receptors, and bacterial pathways[1][3]. The substitution pattern of the 6-iodo-2-amine derivative provides orthogonal reactivity: the C6-iodine is primed for transition-metal-catalyzed cross-coupling, while the C2-primary amine serves as a nucleophilic handle for amidation or Buchwald-Hartwig amination.

Commercially, the 1,5-dihydro variant is often in rapid oxidative equilibrium with the fully aromatic form[4][5]. The quantitative physicochemical properties (computed for the core pharmacophore) are summarized below to highlight its compliance with Lipinski’s Rule of Five, ensuring optimal pharmacokinetic (PK) parameters.

Table 1: Physicochemical and Pharmacokinetic Data
PropertyValueMechanistic Implication for Drug Design
CAS Number 947248-49-9Unique identifier for commercial procurement[2].
Molecular Formula C7H8IN3 (Dihydro) / C7H6IN3 (Aromatic)Low molecular weight allows for extensive downstream derivatization without exceeding the 500 Da limit.
Molecular Weight 261.06 g/mol / 259.05 g/mol Ideal starting fragment for Fragment-Based Drug Discovery (FBDD).
Topological Polar Surface Area (TPSA) ~43.3 ŲExcellent for blood-brain barrier (BBB) penetration; critical for CNS targets like GABA-A[6][7].
H-Bond Donors 1 (-NH2 group)Provides crucial hydrogen bonding interactions with kinase hinge regions[6].
H-Bond Acceptors 2 (Ring Nitrogens)Enhances aqueous solubility and target residence time[6].
LogP (Computed) ~1.1 - 1.8Optimal lipophilicity for passive membrane permeability[7].

Mechanistic Rationale in Drug Design

The strategic placement of the iodine atom at the C6 position is not arbitrary. In the context of kinase inhibitors, the imidazo[1,2-a]pyridine core often binds to the ATP-binding pocket. Functionalizing the C6 position allows the molecule to project into the hydrophobic back pocket (e.g., in mutant EGFR or PI3K inhibitors), enhancing both potency and selectivity.

Furthermore, derivatives of this scaffold have demonstrated profound anti-inflammatory properties by modulating the NF-κB and STAT3 signaling pathways[8]. By inhibiting the DNA-binding activity of NF-κB, these compounds arrest the transcription of pro-inflammatory cytokines, making them prime candidates for oncology and autoimmune therapies[8].

SignalingPathway Drug Imidazo[1,2-a]pyridine Derivative Receptor Cell Surface Receptor (e.g., TLR4) Drug->Receptor Inhibition NFkB NF-κB (p65/p50) Drug->NFkB Direct Inhibition STAT3 STAT3 Pathway Drug->STAT3 Modulation Kinase IKK Complex Receptor->Kinase Activation Kinase->NFkB Phosphorylation Nucleus Nuclear Translocation NFkB->Nucleus Translocation STAT3->Nucleus Translocation Transcription Pro-inflammatory Gene Expression Nucleus->Transcription Gene Activation

Caption: Modulation of NF-κB and STAT3 signaling pathways by imidazo[1,2-a]pyridine derivatives.

Synthetic Workflows & Experimental Protocols

To maximize the utility of 6-Iodo-1,5-dihydroimidazo[1,2-a]pyridin-2-amine, chemists must employ robust, self-validating protocols. Below are two critical methodologies: the synthesis of the core via green oxidative cyclization, and its late-stage functionalization via Suzuki-Miyaura cross-coupling.

Protocol A: I2/KI-Mediated Oxidative Cyclization (Core Synthesis)

Traditional syntheses of imidazo[1,2-a]pyridines rely on toxic α-haloketones. A modern, greener approach utilizes an I2/KI-mediated oxidative C-N bond formation from arylamines and nitriles[9][10].

Causality & Logic: Iodine acts as a mild, metal-free oxidant. The addition of KI increases the solubility of I2 in the reaction medium by forming the triiodide ion (I3⁻), which acts as the active electrophilic species to facilitate the cyclization of the intermediate amidine without over-oxidizing the sensitive 2-amine group[9].

Step-by-Step Methodology:

  • Reagent Assembly: In an oven-dried 50 mL Schlenk flask, combine 5-iodo-pyridin-2-amine (1.0 mmol) and the appropriate nitrile derivative (1.2 mmol).

  • Catalyst Addition: Add I2 (0.2 mmol) and KI (0.4 mmol) to the flask.

  • Solvent & Atmosphere: Suspend the mixture in DMSO (5.0 mL). DMSO acts not only as a solvent but also as a terminal oxidant in synergistic iodine-catalyzed reactions.

  • Thermal Activation: Stir the mixture at 100 °C for 12 hours under an open-air atmosphere (O2 acts as the terminal oxidant to regenerate I2).

  • Quenching & Workup: Cool to room temperature and quench with saturated aqueous Na2S2O3 (10 mL) to reduce residual iodine. Extract with EtOAc (3 × 15 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, concentrate in vacuo, and purify via flash column chromatography (DCM/MeOH) to yield the 6-iodoimidazo[1,2-a]pyridin-2-amine core[9].

Protocol B: Suzuki-Miyaura Cross-Coupling at the C6-Iodo Position

The C6-iodine is highly reactive toward palladium-catalyzed transmetalation. This protocol describes the arylation of the C6 position using a boronic acid[11].

Causality & Logic: Pd(dppf)Cl2 is selected as the catalyst because the bidentate dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand provides significant steric bulk. This enforces a cis-geometry on the palladium center, which drastically accelerates the reductive elimination step and suppresses unwanted β-hydride elimination. A mild base (NaHCO3) is used to form the reactive boronate complex without hydrolyzing the C2-amine[11].

Step-by-Step Methodology:

  • Preparation: In a 20 mL microwave vial, add 6-iodoimidazo[1,2-a]pyridin-2-amine (500 mg, 1.93 mmol, 1.0 eq.) and the desired arylboronic acid (2.12 mmol, 1.1 eq.)[11].

  • Catalyst & Base: Add Pd(dppf)Cl2 (141 mg, 0.19 mmol, 0.1 eq.) and NaHCO3 (324 mg, 3.86 mmol, 2.0 eq.)[11].

  • Solvent System: Inject a degassed mixture of 1,4-dioxane (5.0 mL) and deionized water (1.0 mL). Critical Step: Degassing via nitrogen sparging for 15 minutes is mandatory to prevent the oxidative deactivation of the Pd(0) active species by dissolved oxygen[11].

  • Reaction: Seal the vial and heat the mixture at 80 °C for 4 hours[11]. Monitor completion via LC-MS.

  • Isolation: Filter the crude mixture through a pad of Celite to remove palladium black. Partition the filtrate between EtOAc and water.

  • Purification: Concentrate the organic phase and purify via reverse-phase preparative HPLC to isolate the C6-arylated imidazo[1,2-a]pyridin-2-amine.

SyntheticWorkflow A 2-Aminopyridine Derivative B I2/KI Oxidative Cyclization A->B Sequential Addition C 6-Iodoimidazo[1,2-a] pyridin-2-amine B->C C-N Bond Formation D Suzuki-Miyaura Cross-Coupling C->D C6-Iodo Handle G Buchwald-Hartwig Amination C->G C2-Amine Handle E Pd(dppf)Cl2 / Base (Dioxane/H2O) D->E Catalyst System F C6-Arylated Derivatives E->F Cross-Coupling H C2-Amine Functionalization G->H N-Arylation

Caption: Synthetic workflow for the functionalization of 6-iodoimidazo[1,2-a]pyridin-2-amine.

Conclusion

6-Iodo-1,5-dihydroimidazo[1,2-a]pyridin-2-amine is a highly versatile, Lipinski-compliant building block. By leveraging its orthogonal reactivity—specifically the C6-iodo group for palladium-catalyzed cross-couplings and the C2-amine for amide bond formation—medicinal chemists can rapidly generate diverse libraries of bioisosteric compounds. Adhering to the rigorous, self-validating protocols outlined above ensures high yields and maintains the structural integrity of this privileged pharmacophore.

References

  • Labsolu.6-iodoimidazo[1,2-a]pyridin-2-amine (CAS 947248-49-9) Product Specifications.
  • National Center for Biotechnology Information (PubChem).2-(Imidazo(1,2-a)pyridin-2-yl)ethan-1-amine | C9H11N3 | CID 7536516 Computed Properties.
  • Chemistry - A European Journal.Synthesis of Novel Imidazo[1,2-a]pyridin-2-amines from Arylamines and Nitriles via Sequential Addition and I2/KI-Mediated Oxidative Cyclization.
  • BioImpacts.A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating NF-κB and STAT3 pathways.
  • Google Patents.WO2021050915A1 - Mta-cooperative prmt5 inhibitors (Suzuki Coupling Protocol).
  • BIO Web of Conferences.Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.

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Foundational

6-Iodo-1,5-dihydroimidazo[1,2-a]pyridin-2-amine mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of 6-Iodo-1,5-dihydroimidazo[1,2-a]pyridin-2-amine Authored by: A Senior Application Scientist Preamble: Charting the Mechanistic Landscape of a Novel Imidazo[1,2-a]...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mechanism of Action of 6-Iodo-1,5-dihydroimidazo[1,2-a]pyridin-2-amine

Authored by: A Senior Application Scientist

Preamble: Charting the Mechanistic Landscape of a Novel Imidazo[1,2-a]pyridine Derivative

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a variety of clinically significant molecules.[1][2] This fused bicyclic heterocycle serves as a versatile framework for the development of therapeutic agents targeting a wide array of biological processes.[3][4] This guide focuses on a specific, yet lesser-explored derivative, 6-Iodo-1,5-dihydroimidazo[1,2-a]pyridin-2-amine . Due to the limited direct research on this particular compound, this document will provide a comprehensive analysis of the known mechanisms of action for structurally related imidazo[1,2-a]pyridines. By examining the established biological activities of analogous compounds, we can infer and propose a likely mechanistic profile for 6-Iodo-1,5-dihydroimidazo[1,2-a]pyridin-2-amine, and outline the necessary experimental workflows to validate these hypotheses. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and explore the therapeutic potential of this promising chemical entity.

I. The Imidazo[1,2-a]pyridine Core: Synthesis and Chemical Properties

The synthesis of the imidazo[1,2-a]pyridine core is well-established, with numerous methodologies available to achieve a diverse range of substitutions.[5][6] One-pot synthesis procedures, such as the Groebke–Blackburn–Bienaymé reaction, offer an efficient route to 3-amino-imidazo[1,2-a]pyridine derivatives.[7][8] The introduction of a halogen, such as iodine at the 6-position, is often achieved through electrophilic aromatic substitution or by using a pre-functionalized aminopyridine starting material. The amino group at the 2-position can be introduced through various synthetic strategies, contributing to the molecule's potential for hydrogen bonding and serving as a key pharmacophoric feature.[9] The "1,5-dihydro" designation suggests a saturation of the pyridine ring, which would alter the planarity and electronic properties of the molecule compared to the more common aromatic imidazo[1,2-a]pyridine scaffold. This structural modification is crucial and will likely influence its biological activity.

A common synthetic approach involves the condensation of a 2-aminopyridine with an α-haloketone.[5] For the synthesis of 6-iodo-imidazo[1,2-a]pyridin-2-amine, a potential route would involve the reaction of 2,5-diaminopyridine with an appropriate reagent to introduce the iodo group, followed by cyclization. Alternatively, a 2-amino-5-iodopyridine could be used as a starting material.

II. Established Mechanisms of Action for Imidazo[1,2-a]pyridine Derivatives

The therapeutic potential of imidazo[1,2-a]pyridines stems from their ability to interact with a wide range of biological targets. The following sections detail the most well-documented mechanisms of action for this class of compounds.

A. Anticancer Activity

The imidazo[1,2-a]pyridine scaffold is a prominent feature in many anticancer agents.[4] Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways implicated in tumorigenesis and cell survival.

1. PI3K/AKT/mTOR Pathway Inhibition

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention.[10] Several imidazo[1,2-a]pyridine derivatives have been identified as potent PI3K inhibitors.[3][10] These compounds typically act by competing with ATP for binding to the kinase domain of PI3K, thereby blocking the downstream signaling cascade that promotes cell growth, proliferation, and survival. Molecular docking studies have revealed that the imidazo[1,2-a]pyridine core can form crucial hydrogen bonds with key residues in the PI3Kα binding site, such as Val859 and Lys802.[3]

2. Induction of Apoptosis

Imidazo[1,2-a]pyridine derivatives have been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways.[11] Studies on 6-substituted imidazo[1,2-a]pyridines have demonstrated their ability to trigger the release of cytochrome c from the mitochondria into the cytosol.[11] This event initiates a caspase cascade, leading to the activation of executioner caspases, such as caspase-3 and caspase-8, which ultimately results in programmed cell death.[11]

B. Antitubercular Activity

Tuberculosis remains a significant global health threat, and the emergence of drug-resistant strains necessitates the development of novel therapeutics.[12] Imidazo[1,2-a]pyridines have emerged as a promising class of antitubercular agents, with some analogues showing potent activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis.[12]

1. Inhibition of QcrB

A key target for imidazo[1,2-a]pyridine-based antitubercular drugs is the QcrB subunit of the cytochrome bc1 complex, which is essential for cellular respiration and ATP synthesis in M. tuberculosis.[12] By inhibiting QcrB, these compounds disrupt the electron transport chain, leading to a depletion of cellular energy and ultimately bacterial death.

C. Anti-inflammatory Activity

Chronic inflammation is a key contributor to the pathogenesis of numerous diseases, including cancer and autoimmune disorders. Certain imidazo[1,2-a]pyridine derivatives have demonstrated potent anti-inflammatory effects.[13]

1. Modulation of the STAT3/NF-κB Signaling Pathway

One recently synthesized imidazo[1,2-a]pyridine derivative, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA), was found to exert its anti-inflammatory effects by suppressing the STAT3 and NF-κB signaling pathways.[13] This was demonstrated by a reduction in the expression of downstream inflammatory mediators such as iNOS and COX-2.[13]

D. Other Potential Mechanisms

The versatility of the imidazo[1,2-a]pyridine scaffold extends to other therapeutic areas.

1. AMPK Activation

A series of imidazo[1,2-a]pyridine derivatives have been identified as activators of adenosine 5'-monophosphate-activated protein kinase (AMPK).[14] AMPK is a key regulator of cellular energy homeostasis, and its activation has therapeutic potential for metabolic disorders such as diabetic nephropathy. These compounds were shown to increase the levels of phosphorylated AMPK and its downstream target, acetyl-CoA carboxylase (ACC), while reducing reactive oxygen species (ROS) in renal fibroblasts.[14]

III. Inferred Mechanism of Action for 6-Iodo-1,5-dihydroimidazo[1,2-a]pyridin-2-amine

Based on the established activities of structurally similar compounds, we can propose a likely mechanistic profile for 6-Iodo-1,5-dihydroimidazo[1,2-a]pyridin-2-amine. The presence of the iodo-substituent at the 6-position and the amino group at the 2-position are key determinants of its potential biological activity.

  • Anticancer Potential: The 6-iodo substituent could enhance the compound's interaction with hydrophobic pockets in protein targets, a feature often exploited in kinase inhibitor design.[10] The 2-amino group provides a crucial hydrogen bond donor, which could facilitate binding to the hinge region of various kinases, including PI3K. Therefore, it is plausible that 6-Iodo-1,5-dihydroimidazo[1,2-a]pyridin-2-amine functions as a PI3K inhibitor and an inducer of apoptosis . The "1,5-dihydro" modification may improve its solubility and bioavailability, potentially enhancing its anticancer efficacy.

  • Antitubercular and Anti-inflammatory Activity: While possible, these activities are less certain without further experimental evidence. The structural requirements for QcrB inhibition and STAT3/NF-κB modulation are specific, and it is unclear if the 6-iodo and 2-amino substitutions are optimal for these targets.

IV. Experimental Workflows for Mechanism of Action Elucidation

To validate the hypothesized mechanisms of action for 6-Iodo-1,5-dihydroimidazo[1,2-a]pyridin-2-amine, a series of well-defined experimental protocols are required.

A. In Vitro Kinase Inhibition Assay

This experiment will determine the direct inhibitory effect of the compound on PI3K activity.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of 6-Iodo-1,5-dihydroimidazo[1,2-a]pyridin-2-amine in DMSO.

    • Reconstitute recombinant human PI3Kα enzyme and prepare a working solution in kinase buffer.

    • Prepare a solution of the lipid substrate, phosphatidylinositol (4,5)-bisphosphate (PIP2), in the appropriate buffer.

    • Prepare a solution of ATP, including a radiolabeled [γ-³²P]ATP tracer.

  • Assay Procedure:

    • In a 96-well plate, add the kinase buffer, the PI3Kα enzyme, and serial dilutions of the test compound or a known PI3K inhibitor (positive control).

    • Incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding the PIP2 substrate and ATP mixture.

    • Incubate for 1 hour at 30°C.

    • Stop the reaction by adding a solution of potassium phosphate.

    • Transfer the reaction mixture to a filter plate to capture the radiolabeled product, phosphatidylinositol (3,4,5)-trisphosphate (PIP3).

    • Wash the filter plate to remove unincorporated [γ-³²P]ATP.

    • Measure the radioactivity on the filter plate using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

B. Western Blot Analysis of PI3K Pathway Activation

This experiment will assess the effect of the compound on the phosphorylation status of key proteins in the PI3K signaling pathway within cancer cells.

Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., HCC827) to 70-80% confluency.

    • Treat the cells with various concentrations of 6-Iodo-1,5-dihydroimidazo[1,2-a]pyridin-2-amine for a specified time period (e.g., 24 hours).

    • Include a vehicle control (DMSO) and a positive control (a known PI3K inhibitor).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against phospho-AKT (Ser473), total AKT, and a loading control (e.g., β-actin).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the levels of phospho-AKT to total AKT and the loading control.

    • Compare the levels of phospho-AKT in the treated samples to the vehicle control.

C. Apoptosis Assay by Flow Cytometry

This experiment will quantify the induction of apoptosis in cancer cells following treatment with the compound.

Protocol:

  • Cell Culture and Treatment:

    • Seed cancer cells (e.g., HT-29 or Caco-2) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with different concentrations of 6-Iodo-1,5-dihydroimidazo[1,2-a]pyridin-2-amine for 24-48 hours.

  • Cell Staining:

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

    • Incubate for 15 minutes in the dark at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • FITC-Annexin V positive and PI negative cells are considered to be in early apoptosis.

    • FITC-Annexin V positive and PI positive cells are in late apoptosis or necrosis.

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

    • Compare the percentage of apoptotic cells in the treated samples to the vehicle control.

V. Data Presentation and Visualization

Quantitative Data Summary
Assay Endpoint Result for Compound X Positive Control
PI3Kα InhibitionIC₅₀ (nM)To be determined10 nM
Apoptosis Induction% Apoptotic CellsTo be determined75%
Visualizations

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Promotion Compound 6-Iodo-1,5-dihydroimidazo [1,2-a]pyridin-2-amine Compound->PI3K Inhibition

Caption: Proposed inhibition of the PI3K/AKT signaling pathway.

Apoptosis_Pathway Compound 6-Iodo-1,5-dihydroimidazo [1,2-a]pyridin-2-amine Mitochondria Mitochondria Compound->Mitochondria Induces release Cytochrome_c Cytochrome c Compound->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Hypothesized intrinsic apoptosis induction pathway.

VI. Conclusion and Future Directions

While direct experimental data on 6-Iodo-1,5-dihydroimidazo[1,2-a]pyridin-2-amine is currently lacking, a comprehensive analysis of the broader imidazo[1,2-a]pyridine class provides a strong foundation for predicting its mechanism of action. The structural features of this compound suggest a high probability of activity as an anticancer agent, likely through the inhibition of the PI3K signaling pathway and the induction of apoptosis.

Future research should focus on validating these hypotheses through the experimental workflows detailed in this guide. Furthermore, investigating the impact of the "1,5-dihydro" modification on the compound's pharmacokinetic and pharmacodynamic properties will be crucial for its development as a potential therapeutic agent. Broader screening against other known targets of imidazo[1,2-a]pyridines, such as QcrB and AMPK, could also reveal novel therapeutic applications.

VII. References

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC. (URL: )

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega - ACS Publications. (URL: )

  • Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. - ResearchGate. (URL: )

  • Imidazo[1,2-a]pyridine Derivatives as AMPK Activators: Synthesis, Structure-Activity Relationships, and Regulation of Reactive Oxygen Species in Renal Fibroblasts - PubMed. (URL: )

  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating - BioImpacts. (URL: )

  • 3-(6-Yodo-imidazo[1,2-a]piridin-2-il)fenilamina - Chem-Impex. (URL: )

  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC. (URL: )

  • Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - MDPI. (URL: )

  • 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed. (URL: _)

  • 6-Iodo-imidazo[1,2-a]pyridin-2-amine — Chemical Substance Information - NextSDS. (URL: )

  • Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. (URL: )

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (URL: )

  • 6-iodoimidazo[1,2-a]pyridin-2-amine. (URL: )

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (URL: )

  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC. (URL: )

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed. (URL: )

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC. (URL: )

  • Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed. (URL: )

  • Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives - MDPI. (URL: )

Sources

Exploratory

The Imidazo[1,2-a]pyridine Scaffold: A Technical Guide to Discovery, Synthesis, and Pharmacological Development

Executive Summary: The "Privileged" Nature of Imidazo[1,2-a]pyridines In the landscape of modern medicinal chemistry, the imidazo[1,2-a]pyridine core has firmly established itself as a "privileged scaffold"—a versatile m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The "Privileged" Nature of Imidazo[1,2-a]pyridines

In the landscape of modern medicinal chemistry, the imidazo[1,2-a]pyridine core has firmly established itself as a "privileged scaffold"—a versatile molecular framework capable of providing high-affinity ligands for diverse biological targets [[1]](). Characterized by a planar, nitrogen-fused bicyclic architecture, this heterocycle acts as an exceptional bioisostere for indoles, purines, and benzimidazoles. The bridgehead nitrogen creates an electron-rich system uniquely suited for engaging in critical hydrogen bonding and π-π stacking interactions within the hinge regions of kinases and the allosteric pockets of G-protein-coupled receptors (GPCRs) [[2]]().

Historically validated by FDA-approved therapeutics such as the GABA-A agonist Zolpidem (insomnia), the gastroprotective agent Zolimidine, and the bisphosphonate Minodronic acid (osteoporosis) [[3]](), recent drug discovery efforts have radically expanded its utility. Today, novel imidazo[1,2-a]pyridine derivatives are at the forefront of combating multidrug-resistant tuberculosis (MDR-TB) and severe viral infections like the Respiratory Syncytial Virus (RSV) 4.

Strategic Synthetic Methodologies: The GBB Multicomponent Reaction

While classical methods like the Tschitschibabin condensation exist, they rely on highly reactive, lachrymatory α-haloketones and harsh thermal conditions, which severely limit functional group tolerance. In my laboratory, we exclusively utilize the Groebke–Blackburn–Bienaymé (GBB) three-component reaction for scaffold generation 5.

The GBB reaction offers unparalleled atom economy and convergence by coupling an aldehyde, a 2-aminopyridine, and an isocyanide in a single pot to yield an imidazo[1,2-a]pyridine-3-amine 6.

GBB_Mechanism A 2-Aminopyridine (Amidine-like) D Schiff Base (Imine Intermediate) A->D Condensation B Aldehyde (Electrophile) B->D (-H2O) C Isocyanide (C-Nucleophile) E Nitrilium Ion Intermediate C->E Nucleophilic attack D->E α-addition F Imidazo[1,2-a]pyridine Derivative E->F 5-exo-dig Cyclization

Fig 1. Mechanistic pathway of the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction.

Protocol: Self-Validating Microwave-Assisted GBB Synthesis

As a standard practice in robust drug design, protocols must incorporate intrinsic validation checkpoints to ensure reproducibility. The following methodology utilizes microwave irradiation and water-tolerant Lewis acids to drive the reaction 7.

Phase 1: Reagent Preparation & Initiation

  • Stoichiometric Assembly : In a 10 mL microwave-safe reaction vial, combine 2-aminopyridine (1.0 mmol), an aromatic aldehyde (1.0 mmol), and an isocyanide (1.0 mmol). Causality: Maintaining strict equimolar stoichiometry prevents the excess isocyanide from participating in unwanted side reactions (such as Passerini-type byproducts if trace moisture is present).

  • Catalytic Activation : Add 10 mol% of Sc(OTf)₃ (Scandium triflate) and 3 mL of Polyethylene Glycol (PEG-400). Causality: PEG-400 acts as an environmentally benign, microwave-transparent solvent that stabilizes the transition state. Sc(OTf)₃ is deliberately chosen because it is a water-tolerant Lewis acid. Since the condensation of the amine and aldehyde produces water as a byproduct, traditional Lewis acids (like AlCl₃) would rapidly hydrolyze and deactivate. Sc(OTf)₃ specifically activates the carbonyl carbon, accelerating the initial Schiff base formation.

Phase 2: Microwave Irradiation & In-Situ Validation 3. Reaction Execution : Seal the vial and subject it to microwave irradiation at 100°C for 12 minutes at 150 W. 4. Validation Checkpoint (TLC) : Spot the reaction mixture against the starting 2-aminopyridine on a silica gel TLC plate (Eluent: EtOAc/Hexane 1:1). Causality: 2-Aminopyridine is highly fluorescent under 254 nm UV light. The complete disappearance of this fluorescent spot serves as an immediate, self-validating visual cue that the primary amine has been entirely consumed and converted into the nitrilium ion intermediate, validating the progression of the formal [4+1] cycloaddition 6.

Phase 3: Isolation & Purification 5. Quenching : Cool the vial to room temperature and quench the reaction with 5 mL of saturated aqueous NaHCO₃. Causality: Neutralization prevents the acid-catalyzed degradation of the newly formed imidazo[1,2-a]pyridine core during workup. 6. Extraction : Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography.

Pharmacological Profiling and Target Mechanisms

The structural versatility of imidazo[1,2-a]pyridines allows them to be functionalized to hit vastly different biological targets with high selectivity.

Mechanism of Action: Mycobacterium tuberculosis QcrB Inhibition

Since the approval of Bedaquiline, targeting energy generation in Mtb has become a primary strategy. Recent imidazo[1,2-a]pyridine-3-carboxamide derivatives have been identified as highly potent inhibitors of the QcrB subunit of the mycobacterial cytochrome bc1 complex 4.

Biological_Pathway A Imidazo[1,2-a]pyridine (e.g., QcrB Inhibitor) B Cytochrome bc1 Complex (Mtb Cell Membrane) A->B Target Binding C Blockade of Electron Transport Chain B->C Inhibits Ubiquinol Oxidation D Collapse of Proton Motive Force (PMF) C->D Disrupts H+ Pumping E ATP Depletion & Bactericidal Action D->E Energy Starvation

Fig 2. Mechanism of action for imidazo[1,2-a]pyridine anti-tuberculosis agents targeting QcrB.

Viral Fusion Inhibition (RSV)

Beyond antibacterial applications, the scaffold has proven highly effective in virology. By introducing hydrophobic substitutions (such as fluoro or trifluoro groups) at the R1 and R2 positions of the core, researchers have developed bioisosteres that perfectly fit the hydrophobic binding pocket of the Respiratory Syncytial Virus (RSV) fusion protein, achieving single-digit nanomolar potency 8.

Quantitative Structure-Activity Relationship (SAR) Analysis

To illustrate the profound impact of rational substitution on this scaffold, the following table synthesizes quantitative SAR data across different therapeutic indications. Notice how modifications at the C2 and C3 positions dictate target selectivity and potency [[4]](), 8.

Compound DesignationSubstitution at C2Substitution at C3Primary Biological TargetPotency (IC₅₀ / MIC)Cytotoxicity (CC₅₀)
Zolpidem (Standard)p-TolylN,N-dimethylacetamideGABA-A Receptor~20 nM (Kᵢ)>100 μM
Compound 23 4-BromophenylN-(2-phenoxyethyl)amideMtb QcrB Complex0.069 μM (MIC₉₀)>100 μM
Compound 8jm 4-FluorophenylCyclopropyl-imidazo-pyridinoneRSV Fusion Protein3.0 nM (IC₅₀)>50 μM
ND-09759 MethylN-(4-trifluoromethoxybenzyl)amideMtb QcrB Complex0.05 μM (MIC₉₀)>128 μM

Table 1: Comparative SAR data demonstrating the target plasticity of the imidazo[1,2-a]pyridine core based on peripheral functionalization.

Conclusion & Future Perspectives

The imidazo[1,2-a]pyridine scaffold remains a cornerstone of modern drug discovery. By leveraging advanced multicomponent reactions like the GBB protocol, medicinal chemists can rapidly generate highly diverse libraries with excellent atom economy. As we continue to map the structure-activity relationships of this core, its application will undoubtedly expand further into oncology, neurodegeneration, and neglected tropical diseases, solidifying its status as a highly privileged pharmacophore.

References

  • Source: ACS Omega (acs.org)
  • Source: PMC (nih.gov)
  • Source: MDPI (mdpi.com)
  • Source: PMC (nih.gov)
  • Source: ACS Medicinal Chemistry Letters (acs.org)
  • Source: MDPI (mdpi.com)
  • Imidazopyridine Source: Wikipedia URL
  • Source: PMC (nih.gov)

Sources

Exploratory

Unlocking the Therapeutic Potential of 6-Iodo-1,5-dihydroimidazo[1,2-a]pyridin-2-amine: A Key Scaffold for Kinase Inhibition

Executive Summary & Chemical Nomenclature The compound 6-Iodo-1,5-dihydroimidazo[1,2-a]pyridin-2-amine (CAS 947248-49-9) is a highly privileged, bifunctional building block in modern medicinal chemistry. While occasional...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Nomenclature

The compound 6-Iodo-1,5-dihydroimidazo[1,2-a]pyridin-2-amine (CAS 947248-49-9) is a highly privileged, bifunctional building block in modern medicinal chemistry. While occasionally cataloged by suppliers under its partially saturated nomenclature (1,5-dihydro), analytical data (Formula: C7H6IN3, MW: 259.05) confirms it predominantly exists in its fully aromatic tautomeric state: 6-Iodoimidazo[1,2-a]pyridin-2-amine .

This scaffold is a structural chameleon. As a bioisostere of purines and pyrimidines, the imidazo[1,2-a]pyridine core exhibits exceptional affinity for the ATP-binding pockets of various kinases. The strategic placement of the C2-amine provides a critical hydrogen-bond donor for the kinase hinge region, while the C6-iodine serves as a highly reactive synthetic handle for transition-metal-catalyzed cross-coupling. This allows researchers to rapidly explore the deep hydrophobic pockets of kinase active sites, making it a cornerstone intermediate for discovering novel therapeutics in oncology and neurodegeneration.

Mechanistic Rationale: The Architecture of Kinase Inhibition

The design of ATP-competitive inhibitors requires precise spatial alignment within the kinase active site. The 6-iodoimidazo[1,2-a]pyridin-2-amine scaffold provides a perfect geometric template:

  • Hinge Region Anchoring: The nitrogen at position 1 (N1) acts as a hydrogen-bond acceptor, and the exocyclic C2-amine acts as a hydrogen-bond donor. This motif perfectly mimics the binding of the adenine ring of ATP to the backbone amides of the kinase hinge region (e.g., Val851 in PI3Kα).

  • Hydrophobic Pocket Exploitation (The C6 Vector): The iodine atom at the C6 position is para to the bridgehead nitrogen. This electronic configuration makes the C-I bond highly susceptible to oxidative addition by Palladium (Pd) catalysts. By substituting the iodine with diverse aryl, heteroaryl, or alkyl groups, medicinal chemists can drive the molecule deep into "Pocket II" (the affinity pocket) of the kinase, dictating both potency and selectivity.

Primary Therapeutic Targets

PI3Kα and mTOR (Oncology)

The Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling cascade is a master regulator of cell proliferation and survival. Aberrant activation of this pathway is a hallmark of numerous solid tumors. Derivatization of the C6 position of our target scaffold with quinazoline or triazine rings yields potent, ATP-competitive dual inhibitors of PI3Kα and mTOR. These derivatives have been shown to induce G2/M cell cycle arrest and apoptosis in non-small cell lung cancer (NSCLC) models .

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activation AKT AKT (Protein Kinase B) PI3K->AKT Phosphorylation mTOR mTORC1 / mTORC2 AKT->mTOR Activation Proliferation Tumor Cell Proliferation mTOR->Proliferation Cell Cycle Progression Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K Blocks ATP Binding Inhibitor->mTOR Dual Inhibition

Fig 1: PI3K/AKT/mTOR signaling pathway and dual-inhibition logic of imidazo[1,2-a]pyridines.

LRRK2 and c-Abl (Neurodegenerative Disorders)

Leucine-Rich Repeat Kinase 2 (LRRK2) has emerged as a premier therapeutic target for disease modification in Parkinson's disease. Hyperactive LRRK2 mutations (e.g., G2019S) drive neurotoxicity. By functionalizing the C6 position of the imidazo[1,2-a]pyridin-2-amine core with substituted phenyls or indoles, researchers have developed highly brain-penetrant LRRK2/c-Abl dual inhibitors that prevent dopaminergic neuron degradation .

Cyclin-Dependent Kinases (CDK2/4)

CDKs are critical for cell cycle transitions. Imidazo[1,2-a]pyridine-2-amine derivatives featuring benzoyl substitutions have demonstrated targeted affinity for the CDK2/Cyclin-E1 complex, preventing the G1-to-S phase transition in dysregulated cell lines .

Quantitative Target Data Summary

The table below summarizes the structure-activity relationship (SAR) data for derivatives synthesized from the 6-iodoimidazo[1,2-a]pyridin-2-amine scaffold.

Target EnzymeDisease IndicationRepresentative C6-Derivative ClassTypical IC₅₀ RangeRef
PI3Kα Oncology (Solid Tumors)6-(Imidazo[1,2-a]pyridin-6-yl)quinazolines0.09 – 1.94 nM
mTOR OncologyImidazopyridine-triazine hybrids2.0 – 10.0 nM
LRRK2 Parkinson's DiseaseCyclopropanecarboxamide-imidazopyridines< 50.0 nM
CDK2/Cyc-E1 Cell Cycle Dysregulation3-benzoyl-imidazo[1,2-a]pyridin-2-amines300 – 500 nM

Experimental Workflows & Self-Validating Protocols

To successfully utilize 6-Iodo-1,5-dihydroimidazo[1,2-a]pyridin-2-amine, researchers must employ rigorous, self-validating synthetic and biological protocols.

Experimental_Workflow Scaffold 6-Iodo-1,5-dihydroimidazo [1,2-a]pyridin-2-amine Coupling Pd-Catalyzed Cross-Coupling Scaffold->Coupling Boronic Acid Purification LC-MS Validation & Purification Coupling->Purification Crude Extract Assay In Vitro Kinase Assay (TR-FRET) Purification->Assay Purified Ligand Hit Lead Compound Identification Assay->Hit IC50 < 10nM

Fig 2: Step-by-step workflow from scaffold derivatization to in vitro kinase hit identification.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Derivatization

Causality Focus: The choice of Pd(dppf)Cl₂ as a catalyst is highly intentional. Its large bite angle facilitates the reductive elimination step while suppressing unwanted reductive dehalogenation of the highly reactive C6-iodine.

  • Reagent Assembly: In an oven-dried Schlenk flask, combine 6-Iodoimidazo[1,2-a]pyridin-2-amine (1.0 eq), the desired aryl boronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Solvent & Base Addition: Add a degassed mixture of 1,4-Dioxane and 2M aqueous K₂CO₃ (3:1 ratio).

    • Causality: Degassing via argon sparging is mandatory. Oxygen rapidly degrades the Pd(0) active species and promotes homocoupling of the boronic acid.

  • Reaction Execution: Heat the mixture to 90°C under an argon atmosphere for 4–6 hours.

  • Self-Validation Check (In-Process): Pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is validated as complete when the starting material mass peak ( m/z 259) is entirely consumed and replaced by the target product mass. If m/z 259 persists, spike with an additional 0.02 eq of catalyst.

  • Purification: Filter through a Celite pad to remove palladium black, concentrate in vacuo, and purify via flash column chromatography (DCM:MeOH gradient).

Protocol B: TR-FRET Kinase Inhibition Assay

Causality Focus: To accurately measure ATP-competitive inhibition, the ATP concentration in the assay must be calibrated to the specific Km​ (Michaelis constant) of the target kinase. Using artificially high ATP concentrations will outcompete the inhibitor, yielding false negatives.

  • Reagent Preparation: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Plating: Dispense the purified imidazo[1,2-a]pyridine derivative in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well pro-binding microplate.

  • Enzyme/Substrate Addition: Add the target kinase (e.g., PI3Kα) and the specific substrate (e.g., PIP2).

  • Reaction Initiation: Add ATP at exactly the established Km​ concentration for the enzyme. Incubate at 25°C for 60 minutes.

  • Detection: Add the TR-FRET detection mixture (Europium-labeled antibody and ULight-labeled tracer). Incubate for 30 minutes.

  • Self-Validation & Data Processing: Read the plate on a microplate reader (Excitation: 320 nm, Emission: 665 nm / 615 nm).

    • System Validation: Calculate the Z′ -factor for the assay plate. The assay is only valid if Z′>0.6 . Furthermore, a known reference inhibitor (e.g., Alpelisib for PI3Kα) must be included on every plate; the run is validated only if the reference IC₅₀ falls within 3-fold of its historical literature value.

References

  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules (PMC).[Link]

  • Discovery and optimization of potent and selective imidazopyridine and imidazopyridazine mTOR inhibitors. Bioorganic & Medicinal Chemistry Letters.[Link]

  • Imidazopyridinyl compounds and use thereof for treatment of neurodegenerative disorders.
  • BindingDB BDBM6676 3-benzoyl-6-[(2,6-difluorophenyl)carbonyl]imidazo[1,2-a]pyridin-2-amine. Binding Database (BindingDB).[Link]

Foundational

Strategic Functionalization of Imidazo[1,2-a]pyridines: A Technical Guide to Iodo-Substituted SAR Profiling

Executive Summary As application scientists driving early-stage drug discovery, we recognize that the imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore. Found in blockbuster therapeutics like zolpidem and alp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As application scientists driving early-stage drug discovery, we recognize that the imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore. Found in blockbuster therapeutics like zolpidem and alpidem, this nitrogen-bridged bicyclic system offers exceptional metabolic stability and a versatile electronic profile. However, unlocking its full structure-activity relationship (SAR) potential requires precise, modular functionalization.

The strategic introduction of an iodine atom—typically at the highly nucleophilic C3 position—serves a dual purpose. Synthetically, the highly polarizable and relatively weak C–I bond acts as an ideal handle for palladium-catalyzed cross-couplings, enabling rapid fragment-growing strategies[1]. Pharmacologically, the iodine atom itself can act as a halogen bond donor to enhance target affinity, or as a radioisotope (e.g., 123I ) for molecular imaging of neurodegenerative diseases[2]. This whitepaper dissects the mechanistic rationale, synthetic workflows, and SAR applications of iodo-substituted imidazopyridines.

Mechanistic Rationale: The Role of the C–I Bond in SAR

The imidazo[1,2-a]pyridine core contains a bridgehead nitrogen that donates electron density into the imidazole ring, making the C3 position highly susceptible to electrophilic aromatic substitution. Iodination at this site is not merely a synthetic stepping stone; it is a strategic inflection point for SAR library generation.

  • Synthetic Versatility: The low bond dissociation energy of the C–I bond facilitates rapid oxidative addition by Pd(0) species. This allows for modular Suzuki, Sonogashira, and Buchwald-Hartwig couplings to probe deep binding pockets (e.g., the ribose binding pocket in kinases)[1].

  • Scaffold Hopping & Selectivity: Transitioning from benzimidazoles to imidazo[1,2-a]pyridines and functionalizing the C3/C7 positions via iodo-intermediates has been shown to drastically improve kinase selectivity (e.g., dual SIK2/SIK3 inhibition)[3].

  • Direct Pharmacological Utility: In the development of amyloid ligands, the iodine atom is retained. Its high lipophilicity and electron density allow it to intercalate into the hydrophobic pockets of amyloid- β fibrils, while its radiolabeled isotopes serve as powerful SPECT imaging agents[2].

SAR_Workflow Start Imidazo[1,2-a]pyridine Core Iodination Regioselective C3-Iodination (NIS or Electrochemical) Start->Iodination Intermediate 3-Iodo-imidazopyridine (Versatile Synthetic Handle) Iodination->Intermediate Coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki) Intermediate->Coupling SAR SAR Library Generation (Kinases, Amyloid Binders) Coupling->SAR

Workflow for generating imidazopyridine SAR libraries via C3-iodination and cross-coupling.

Self-Validating Experimental Protocols

To ensure reproducibility and high yield, the following protocols have been engineered with built-in causality and self-validating checkpoints.

Protocol A: Regioselective C3-Iodination via N-Iodosuccinimide (NIS)

Objective: Establish the C3-iodo handle while preventing over-halogenation.

  • Substrate Preparation: Dissolve the imidazo[1,2-a]pyridine derivative (1.0 eq) in anhydrous acetonitrile (MeCN).

    • Causality: MeCN provides a polar aprotic environment that stabilizes the polar transition state of the electrophilic aromatic substitution without competing as a nucleophile.

  • Electrophilic Addition: Cool the solution to 0°C. Add N-Iodosuccinimide (NIS, 1.05 eq) portion-wise, then allow the reaction to warm to room temperature.

    • Causality: Controlled addition at 0°C prevents oxidative degradation of the electron-rich heterocycle. NIS provides a mild, controlled source of electrophilic iodine ( I+ )[1].

  • Validation Checkpoint: Withdraw a 10 µL aliquot, dilute in 1 mL MeOH, and analyze via LC-MS.

    • Self-Validation: The disappearance of the starting material mass [M+H]+ and the appearance of the iodinated product mass [M+I+H]+ confirms conversion. A single dominant peak in the chromatogram validates the regioselectivity of the low-temperature control.

  • Quenching & Isolation: Quench the reaction with saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ). Extract with EtOAc, wash with brine, and dry over Na2​SO4​ .

    • Causality: Thiosulfate reduces any unreacted electrophilic iodine to inactive iodide, preventing post-reaction halogenation during concentration.

Protocol B: SAR Expansion via Suzuki-Miyaura Cross-Coupling

Objective: Replace the C3-iodo group with diverse aryl/heteroaryl appendages to probe target binding pockets.

  • Reagent Assembly: Combine 3-iodo-imidazo[1,2-a]pyridine (1.0 eq), the desired aryl boronic acid (1.5 eq), and Pd(dppf)Cl2​ (0.05 eq) in a microwave vial.

    • Causality: Pd(dppf)Cl2​ provides a bidentate ligand framework with a large bite angle, which accelerates the reductive elimination step—crucial for overcoming the steric hindrance of C3-substitutions[3].

  • Base & Solvent Addition: Add Cs2​CO3​ (2.0 eq) in a degassed 1,4-dioxane/ H2​O (4:1) mixture.

    • Causality: The aqueous base activates the boronic acid to form an electron-rich boronate complex, facilitating transmetalation. Degassing with N2​ prevents the oxidative quenching of the active Pd(0) catalyst.

  • Reaction & Validation: Heat at 90°C for 12 hours.

    • Self-Validation: Perform TLC (EtOAc/Hexane). The consumption of the UV-active iodo-precursor and the emergence of a new, highly fluorescent spot (due to extended conjugation) provides immediate visual validation of successful cross-coupling.

SAR Profiles in Target Discovery

The functionalization of the C3-iodo intermediate has led to breakthroughs across multiple therapeutic domains. Table 1 summarizes the quantitative impact of these modifications.

Kinase Inhibition: PI3K α and SIK2/SIK3

In the pursuit of Phosphoinositide 3-kinase (PI3K α ) inhibitors for oncology, the imidazopyridine core serves as a hinge-binding anchor (interacting with Val851). By replacing the C3-iodine with various aryl groups via Suzuki coupling, researchers successfully probed the ribose binding pocket, identifying derivatives with IC50​ values below 50 nM[1].

Similarly, in autoimmune disease research, scaffold hopping to an imidazo[1,2-a]pyridine core and functionalizing the C3 and C7 positions yielded potent dual SIK2/SIK3 inhibitors with high selectivity against SIK1[3].

PI3K_Pathway Inhibitor C3-Substituted Imidazopyridine PI3K PI3K (Phosphoinositide 3-kinase) Inhibitor->PI3K Inhibits PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT / PKB PIP3->AKT Activates mTOR mTOR Pathway (Cell Survival) AKT->mTOR Promotes Survival

Inhibition of the PI3K/AKT/mTOR signaling pathway by C3-substituted imidazopyridine derivatives.

Amyloid Ligand Discovery

Beyond serving as a synthetic intermediate, the iodo-substituted imidazopyridine is a potent end-product. Through ligand-based virtual screening and SAR optimization, radiolabeled derivatives (e.g., 123I -DRM106) have been developed as high-affinity ligands for Amyloid- β fibrils. The iodine atom enhances the molecule's lipophilicity, allowing it to cross the blood-brain barrier and bind to plaques with dissociation constants ( Kd​ ) in the 20–600 nM range, making them exceptional SPECT imaging agents[2].

Table 1: Quantitative SAR Data for Imidazopyridine Derivatives
Compound ClassTargetKey Structural ModificationObserved Biological ActivityReference
3-Aryl-imidazo[1,2-a]pyridine PI3K α C3-aryl substitution via Suzuki coupling IC50​ < 50 nM (Enzyme Inhibition)[1]
3,7-Disubstituted imidazopyridine SIK2/SIK3C3-morpholine, C7-amide functionalizationPotent dual SIK2/SIK3 inhibition[3]
123I -Iodo-imidazopyridine Amyloid β (A β )Direct C3-radioiodination Kd​ = 20–600 nM (High Affinity)[2]

Conclusion

The structure-activity relationship of imidazo[1,2-a]pyridines is intrinsically linked to the strategic manipulation of the C3 position. By leveraging regioselective iodination, application scientists can generate a highly versatile synthetic handle. Whether this C–I bond is utilized as a gateway for palladium-catalyzed cross-couplings to map kinase binding pockets, or retained as a functional halogen bond donor and radiotracer for neuro-imaging, it remains a cornerstone of modern medicinal chemistry. Adhering to self-validating protocols ensures that the transition from in silico design to in vitro SAR profiling is both robust and reproducible.

References

  • Design and Synthesis of Imidazopyridine Analogues as Inhibitors of Phosphoinositide 3-Kinase Signaling and Angiogenesis Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Discovery of Clinical Candidate GLPG3970: A Potent and Selective Dual SIK2/SIK3 Inhibitor for the Treatment of Autoimmune and Inflammatory Diseases Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Switchable electrosynthesis of C-1-unsubstituted imidazopyridines Source: PubMed Central (PMC) - NIH URL:[Link]

  • Discovery of High-Affinity Amyloid Ligands Using a Ligand-Based Virtual Screening Pipeline Source: Journal of the American Chemical Society (JACS) - ACS Publications URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Solubilization and in vitro Handling Protocol for 6-Iodoimidazo[1,2-a]pyridin-2-amine

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Technical Application Guide Executive Summary & Pharmacological Context 6-Iodoi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Technical Application Guide

Executive Summary & Pharmacological Context

6-Iodoimidazo[1,2-a]pyridin-2-amine (often cataloged with its saturated derivative nomenclature 6-Iodo-1,5-dihydroimidazo[1,2-a]pyridin-2-amine) is a critical synthetic building block and pharmacological scaffold. The imidazo[1,2-a]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry, forming the structural basis for numerous FDA-approved drugs (e.g., zolpidem) and advanced experimental therapeutics targeting kinases, GABA receptors, and infectious agents[1][2].

The addition of an iodine atom at the C6 position significantly alters the molecule's electron density and increases its lipophilicity, making it an excellent candidate for halogen bonding in target protein pockets. However, this increased lipophilicity drastically reduces its aqueous solubility, necessitating a precise, causality-driven solubilization strategy for in vitro cell culture assays.

Physicochemical Profiling & Solubilization Rationale

Before dissolving any small molecule, its physicochemical properties must dictate the solvent choice.

PropertyValueSolubilization Impact
Chemical Formula C₇H₆IN₃High halogen content increases hydrophobicity.
Molecular Weight 259.05 g/mol Moderate MW; easily crosses cell membranes.
CAS Number 947248-49-9Identifier for sourcing high-purity (>95%) grades.
Structural Features Planar aromatic core, 2-amineStrong intermolecular π−π stacking and hydrogen bonding in the solid crystal lattice.
Primary Solvent Anhydrous DMSORequired to disrupt the crystal lattice energy.

The Causality of Solvent Selection: Aqueous buffers (like PBS or cell media) cannot overcome the high lattice energy of the planar imidazopyridine core combined with the hydrophobic bulk of the iodine atom. Dimethyl sulfoxide (DMSO) is the universal solvent of choice here because its highly polar S=O bond acts as a strong hydrogen-bond acceptor for the 2-amine group, while its methyl groups solvate the lipophilic aromatic rings.

The 0.1% DMSO Rule: While DMSO is excellent for dissolving the compound, it is inherently toxic to mammalian cells at high concentrations. DMSO intercalates into the lipid bilayer, causing membrane thinning, altered permeability, and off-target transcriptomic shifts. To maintain a self-validating experimental system, the final concentration of DMSO in the cell culture medium must strictly remain at or below 0.1% (v/v) [3].

Experimental Protocol: Step-by-Step Methodology

Phase 1: Preparation of the 10 mM Master Stock

Note: Perform all steps in a Class II Biological Safety Cabinet to maintain sterility.

  • Equilibration: Allow the lyophilized vial of 6-Iodoimidazo[1,2-a]pyridin-2-amine to equilibrate to room temperature in a desiccator for 30 minutes before opening. Reasoning: Prevents atmospheric moisture condensation, which degrades the anhydrous DMSO and causes compound precipitation.

  • Calculation: To prepare a 10 mM stock, dissolve 2.59 mg of the compound in exactly 1.0 mL of cell-culture grade, anhydrous DMSO (≥99.9% purity).

  • Dissolution: Add the DMSO directly to the vial. Vortex for 30–60 seconds.

  • Sonication (If necessary): If the solution is not completely clear, place the sealed vial in a room-temperature ultrasonic water bath for 2–5 minutes. Reasoning: Acoustic cavitation provides the activation energy needed to break persistent halogen bonds and π−π stacking.

  • Aliquoting: Divide the master stock into 20 µL to 50 µL aliquots in sterile, amber microcentrifuge tubes (the compound may be light-sensitive). Store at -20°C. Reasoning: Single-use aliquots prevent freeze-thaw cycles that lead to compound degradation and localized precipitation.

Phase 2: Serial Dilution and Media Preparation

To avoid localized "solvent shock" and compound crashing (precipitation) when introduced to aqueous media, use a step-wise dilution method.

  • Warm the Media: Pre-warm the complete cell culture medium (e.g., DMEM/FBS) to 37°C. Reasoning: Cold media drastically reduces the solubility limit of the lipophilic compound, causing immediate micro-precipitation.

  • Intermediate Dilution: Dilute the 10 mM stock 1:100 in pre-warmed media to create a 100 µM intermediate solution (1% DMSO). Vortex immediately.

  • Final Treatment Dilution: Dilute the intermediate solution further into your final culture plates to achieve the desired working concentration (e.g., 10 µM final = 0.1% DMSO final).

Quantitative Data Presentation: Dilution Matrix

Use the following table to achieve standard pharmacological screening concentrations while strictly adhering to the ≤0.1% DMSO toxicity threshold.

Target Final ConcentrationVolume of 10 mM StockVolume of 37°C Cell MediaFinal DMSO Concentration (%)Cytotoxicity Risk
10.0 µM 1.0 µL999.0 µL0.100%Safe (Max Limit)
5.0 µM 0.5 µL999.5 µL0.050%Safe
1.0 µM 0.1 µL999.9 µL0.010%Safe
0.1 µM (100 nM) 1.0 µL of 100 µM intermediate999.0 µL0.001%Safe

Self-Validating Control Rule: Every experiment MUST include a "Vehicle Control" well containing the exact same percentage of DMSO (e.g., 0.1%) without the imidazopyridine compound to establish a true baseline.

Mechanistic & Workflow Visualizations

Workflow Powder Lyophilized Powder (6-Iodoimidazopyridine) DMSO Add Anhydrous DMSO (Vortex & Sonicate) Powder->DMSO Stock 10 mM Master Stock (Store at -20°C) DMSO->Stock Dilution Warm Media Dilution (Prevent Precipitation) Stock->Dilution Cells In Vitro Application (Final DMSO ≤ 0.1%) Dilution->Cells

Caption: Step-by-step workflow for the solubilization and aqueous dilution of 6-Iodoimidazo[1,2-a]pyridin-2-amine.

Mechanism Compound 6-Iodoimidazo[1,2-a]pyridin-2-amine (In 0.1% DMSO Vehicle) Membrane Lipid Bilayer Diffusion (Facilitated by Lipophilic Iodine) Compound->Membrane Target Intracellular Target Binding (e.g., Kinase ATP-pocket) Membrane->Target Intracellular Entry Inhibition Competitive Inhibition Target->Inhibition Phenotype Targeted Cellular Phenotype (e.g., Cell Cycle Arrest) Inhibition->Phenotype Signal Transduction Halt

Caption: Generalized pharmacological pathway of halogenated imidazopyridines following successful in vitro delivery.

References

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities ACS Omega[Link]

  • Recent progress in the pharmacology of imidazo[1,2-a]pyridines Mini Reviews in Medicinal Chemistry (PubMed)[Link]

  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes PMC - National Institutes of Health[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Imidazo[1,2-a]pyridine Synthesis: Technical Support &amp; Troubleshooting Center

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently assist drug development professionals in optimizing the synthesis of the imidazo[1,2-a]pyridine scaffold—a privileged p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently assist drug development professionals in optimizing the synthesis of the imidazo[1,2-a]pyridine scaffold—a privileged pharmacophore found in blockbuster therapeutics like zolpidem, alpidem, and zolimidine[1].

Synthesizing this core efficiently requires navigating complex multicomponent reactions, oxidative couplings, and condensation pathways. This guide provides field-proven troubleshooting FAQs, mechanistic insights, and self-validating protocols to optimize your yields, selectivity, and purity.

SynthesisOverview Core 2-Aminopyridine (Core Precursor) GBB GBB Multicomponent (+ Aldehyde, Isocyanide) Core->GBB Ultrasound / Water OxCoupling Oxidative Coupling (+ Alkyne/Ketone, Oxidant) Core->OxCoupling Cu(I) or I2 / Air Tschitschibabin Tschitschibabin (+ α-Haloketone) Core->Tschitschibabin Solvent-Free / 60°C Product Imidazo[1,2-a]pyridine (Target Scaffold) GBB->Product OxCoupling->Product Tschitschibabin->Product

Fig 1. Primary synthetic pathways for imidazo[1,2-a]pyridine derivation.

Module 1: The Groebke-Blackburn-Bienaymé (GBB) Reaction

The GBB reaction is a powerful three-component coupling of an aldehyde, a 2-aminoazine, and an isocyanide. While highly convergent, it is prone to specific failure modes if the activation energy is not managed correctly.

❓ FAQ & Troubleshooting

Q: My GBB reaction using standard Lewis acids (e.g., Sc(OTf)₃) in DCM is stalling at 40-50% conversion. I am observing significant aldehyde consumption but low product yield. What is the mechanistic cause? A: The stalling is typically caused by the competitive decomposition of the isocyanide component in the presence of strong Lewis acids, or the irreversible hydrolysis of the intermediate imine. To troubleshoot, shift away from harsh Lewis acids and volatile organic solvents. Recent optimizations demonstrate that utilizing2 significantly boosts yields[2]. Acoustic cavitation enhances mass transfer in aqueous suspensions, allowing the hydrophobic isocyanide and imine to react efficiently without chemical degradation.

📊 Quantitative Optimization Data

Table 1: Catalyst and Solvent Optimization for GBB Reaction

EntryCatalyst / PromoterSolventConditionsYield (%)Mechanistic Observation
1Sc(OTf)₃ (10 mol%)DCMReflux, 12h45Severe isocyanide decomposition.
2p-TSA (10 mol%)EtOHReflux, 8h62Equilibrium limits imine formation.
3None (Acoustic) Water Ultrasound, 60 °C, 1h 86 Optimal mass transfer; no degradation.
🧪 Self-Validating Protocol: Ultrasound-Assisted Aqueous GBB Synthesis
  • Imine Formation: Add 2-aminopyridine (1.0 mmol) and the aldehyde (1.0 mmol) to 5 mL of distilled water in a heavy-walled glass vial.

    • Causality: Water forces the hydrophobic organic precursors into close proximity (hydrophobic effect), driving the condensation equilibrium forward without external acid.

  • Isocyanide Addition: Add the isocyanide (1.2 mmol) dropwise.

  • Cavitation: Subject the mixture to ultrasonic irradiation (e.g., 40 kHz) at 60 °C for 1 hour.

    • Causality: Ultrasound creates localized micro-environments of extreme temperature and pressure (cavitation bubbles), providing the activation energy required for the formal[4+1] cycloaddition without bulk heating.

  • Validation Check: The reaction mixture will transition from a heterogeneous suspension to a dense, precipitating solid. Verify complete consumption of 2-aminopyridine via TLC (EtOAc/Hexane 1:1, UV 254 nm).

  • Isolation: Filter the solid precipitate and wash with cold water. No column chromatography is typically required.

Module 2: Oxidative Coupling Strategies

Direct oxidative coupling of 2-aminopyridines with terminal alkynes or nitroolefins is highly desirable as it bypasses pre-functionalized starting materials[3].

Mechanism A 2-Aminopyridine + Terminal Alkyne B Iodine Activation (I2, 100°C) A->B C α-Iodo Ketone Intermediate B->C Oxidation D C-N Cyclization (-HI, -H2O) C->D Nucleophilic Attack E Imidazo[1,2-a]pyridine D->E Aromatization

Fig 2. Transition-metal-free, iodine-mediated oxidative coupling mechanism.

❓ FAQ & Troubleshooting

Q: I am attempting a copper-catalyzed aerobic oxidative coupling with a terminal alkyne, but I am isolating large amounts of alkyne homocoupling (Glaser coupling) products. How can I shift the selectivity? A: Glaser homocoupling outcompetes the desired cross-coupling when the local concentration of the Cu-acetylide intermediate is too high relative to the activated 2-aminopyridine, or when O₂ levels are poorly regulated. To completely bypass this, switch to a transition-metal-free, 4[4]. Iodine acts as both a soft Lewis acid to activate the alkyne and an oxidant to generate a reactive α-iodo ketone intermediate in situ, eliminating the possibility of Glaser coupling.

📊 Quantitative Optimization Data

Table 2: Oxidant Screening for Alkyne/2-Aminopyridine Coupling

EntryOxidant SystemTemp (°C)Yield (%)Selectivity Notes
1Cu(OAc)₂ / Pyridine8035Major Glaser homocoupling observed.
2CuI / Air10065Moderate cross-coupling; requires strict O₂ control.
3I₂ (1.5 eq) 100 88 Clean conversion; zero homocoupling.
🧪 Self-Validating Protocol: Iodine-Mediated Oxidative Coupling
  • Reagent Assembly: In a sealed tube, combine 2-aminopyridine (1.0 mmol), terminal alkyne (1.2 mmol), and molecular Iodine (I₂, 1.5 mmol) in 3 mL of DMSO.

    • Causality: DMSO acts as an oxygen-transfer agent (Kornblum-type oxidation) in synergy with iodine to form the critical α-dicarbonyl or α-iodo ketone intermediate.

  • Thermal Activation: Heat the mixture to 100 °C for 12 hours.

  • Validation Check: The solution will be dark brown/black due to excess iodine. To validate reaction completion, quench a 50 µL aliquot with saturated aqueous Na₂S₂O₃ (sodium thiosulfate). The disappearance of the dark color allows you to clearly spot the organic products on TLC.

  • Workup: Cool the bulk reaction to room temperature, dilute with EtOAc, and wash thoroughly with saturated Na₂S₂O₃ until the organic layer is pale yellow. Dry over Na₂SO₄ and concentrate.

Module 3: Tschitschibabin Condensation

The classical Tschitschibabin reaction involves the condensation of 2-aminopyridines with α-haloketones.

❓ FAQ & Troubleshooting

Q: The condensation of 2-aminopyridine with α-bromoketones gives good conversion, but purification is a nightmare due to the formation of dark, tarry byproducts. How can I clean up this reaction profile? A: Tarry byproducts in this reaction often result from solvent-induced polymerization or solvolysis of the α-haloketone at high reflux temperatures (e.g., in boiling ethanol or DMF). Recent optimizations prove that this reaction can be run 5[5]. Removing the solvent increases the effective molarity of the reactants, driving the bimolecular nucleophilic substitution rapidly before side-reactions can occur.

🧪 Self-Validating Protocol: Solvent-Free Tschitschibabin Condensation
  • Physical Mixing: Add 2-aminopyridine (1.0 mmol) and the α-haloketone (1.0 mmol) to a mortar or a glass vessel.

    • Causality: Grinding or intimately mixing the neat reagents maximizes surface area contact at the phase boundary, driving the initial S_N2 attack without the entropy penalty introduced by a bulk solvent.

  • Mild Heating: Warm the neat mixture to 60 °C for 2 hours.

  • Validation Check: The mixture will melt into a thick paste and subsequently solidify as the hydrobromide/hydrochloride salt of the imidazo[1,2-a]pyridine forms.

  • Neutralization: Suspend the solid in water and neutralize with saturated NaHCO₃ until effervescence ceases (pH ~8). Extract with EtOAc. The absence of solvent prevents the formation of tar, yielding a highly pure crude product.

References

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review Source: BIO Web of Conferences URL:5

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Source: MDPI URL:2

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities Source: ACS Omega URL:1

  • Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant Source: The Journal of Organic Chemistry URL:3

  • Iodine mediated oxidative cross coupling of 2-aminopyridine and aromatic terminal alkyne: a practical route to imidazo[1,2-a]pyridine derivatives Source: Organic & Biomolecular Chemistry URL:4

Sources

Optimization

Technical Support Center: A Guide to the Stable Handling of 6-Iodo-1,5-dihydroimidazo[1,2-a]pyridin-2-amine in Solution

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 6-Iodo-1,5-dihydroimidazo[1,2-a]pyridin-2-amine. The stability of this compound in solution is c...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 6-Iodo-1,5-dihydroimidazo[1,2-a]pyridin-2-amine. The stability of this compound in solution is critical for obtaining reliable and reproducible experimental data. This document outlines the primary causes of its degradation and offers practical, field-proven strategies to ensure its integrity.

Frequently Asked Questions (FAQs)

Q1: I've noticed my solution of 6-Iodo-1,5-dihydroimidazo[1,2-a]pyridin-2-amine turning yellow/brown over time. What is causing this discoloration?

A visual color change is a primary indicator of chemical degradation. For a molecule like 6-Iodo-1,5-dihydroimidazo[1,2-a]pyridin-2-amine, this is most commonly due to oxidation or photodecomposition.[1] The electron-rich imidazopyridine ring system and the primary amine group are susceptible to oxidative processes, while the carbon-iodine bond can be sensitive to light, leading to the formation of colored byproducts.[2][3][4][5] It is imperative to treat this observation as a sign of reduced compound purity and take immediate steps to mitigate further degradation.

Q2: What are the key factors I need to control to prevent the degradation of this compound in solution?

The stability of 6-Iodo-1,5-dihydroimidazo[1,2-a]pyridin-2-amine is influenced by several environmental and chemical factors. A multi-faceted approach is required for its preservation.

  • Oxygen: The presence of atmospheric or dissolved oxygen is a significant threat, promoting oxidative degradation of the amine and heterocyclic moieties.[1][2]

  • Light: The carbon-iodine (C-I) bond is known to be photolabile. Exposure to ambient light, especially UV wavelengths, can provide the energy to cleave this bond, initiating radical chain reactions and leading to decomposition.[5][6][7]

  • Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including hydrolysis and oxidation.[1][2][8][9] Storing solutions at room temperature for extended periods is not advisable.

  • pH: The stability of amine-containing compounds can be highly pH-dependent.[2][10] The non-ionized form of an amine is often more vulnerable to oxidation.[2] Extreme pH values can also catalyze hydrolysis of susceptible functional groups.[1][10]

  • Solvent: The choice and quality of the solvent are critical. Protic solvents may participate in degradation, while impurities such as water, peroxides (common in older ethers), or trace metals can catalyze decomposition.[2][11][12]

Troubleshooting and Proactive Stability Guide

This section provides detailed, actionable protocols to address and prevent degradation, ensuring the integrity of your experimental stock and working solutions.

Issue 1: Observed Degradation (Discoloration, Unexpected Analytical Profile)

Root Cause Analysis: This is a direct result of one or more of the factors listed above (light, oxygen, temperature, etc.) compromising the chemical structure of the compound.

Proactive Workflow for Solution Preparation and Storage:

To prevent degradation from the outset, a systematic and careful approach to solution preparation is essential. The following workflow illustrates the critical steps to maximize stability.

G Figure 2: Best Practices for Experimental Solution Handling cluster_Stock Master Stock Management cluster_Experiment Daily Experimental Workflow A Prepare & Store Master Stock as Single-Use Aliquots at ≤ -20°C B Retrieve ONE Aliquot from Freezer A->B Initiate Experiment C Thaw Completely at Room Temp B->C D Prepare Fresh Serial Dilutions in Assay Buffer C->D E Use Working Solutions Immediately D->E F Discard Unused Thawed Aliquot and Dilutions E->F End of Day

Caption: Logical flow for handling solutions to prevent stock degradation.

By adhering to these protocols—which emphasize minimizing exposure to light, oxygen, and temperature fluctuations—researchers can significantly enhance the stability of 6-Iodo-1,5-dihydroimidazo[1,2-a]pyridin-2-amine in solution, leading to more reliable and trustworthy scientific outcomes.

References

  • Title: Artifactual Degradation of Secondary Amine-Containing Drugs During Accelerated Stability Testing When Saturated Sodium Nitrite Solutions are Used for Humidity Control | Request PDF Source: ResearchGate URL: [Link]

  • Title: Indirect Photodegradation of Amine Drugs in Aqueous Solution under Simulated Sunlight Source: ACS Publications - Environmental Science & Technology URL: [Link]

  • Title: Substituent and Solvent Effects on the Stability of N-Heterocyclic Carbene Complexes with CO2 Source: ACS Publications - The Journal of Organic Chemistry URL: [Link]

  • Title: Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Comparison of the degradation of multiple amine-containing pharmaceuticals during electroindirect oxidation and electrochlorination processes in continuous system Source: PubMed URL: [Link]

  • Title: Recent advances in the synthesis of N-heterocycles from α-amino acids mediated by iodine Source: ResearchGate URL: [Link]

  • Title: Impact of Solvent on the Thermal Stability of Amines Source: PMC - ACS Publications URL: [Link]

  • Title: Impact of Solvent on the Thermal Stability of Amines Source: SINTEF URL: [Link]

  • Title: Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review Source: MDPI URL: [Link]

  • Title: Impact of Solvent on the Thermal Stability of Amines Source: ResearchGate URL: [Link]

  • Title: Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines Source: MDPI URL: [Link]

  • Title: Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents Source: PubMed URL: [Link]

  • Title: Understanding the chemical basis of drug stability and degradation Source: The Pharmaceutical Journal URL: [Link]

  • Title: Inhibition of inflammation and oxidative stress by an imidazopyridine derivative X22 prevents heart injury from obesity Source: PubMed URL: [Link]

  • Title: Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities Source: PMC - ACS Publications URL: [Link]

  • Title: 6-Iodo-imidazo[1,2-a]pyridin-2-amine — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: Inhibition of inflammation and oxidative stress by an imidazopyridine derivative X22 prevents heart injury from obesity Source: PMC - Wiley Online Library URL: [Link]

  • Title: Photochemistry of aromatic compounds Source: The Royal Society of Chemistry URL: [Link]

  • Title: Synthesis of Imidazo[1,2-a]pyridines: Triflic Anhydride-Mediated Annulation of 2H-Azirines with 2-Chloropyridines Source: ACS Publications - The Journal of Organic Chemistry URL: [Link]

  • Title: Aryl iodane-induced cascade arylation–1,2-silyl shift–heterocyclization of propargylsilanes under copper catalysis Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives Source: MDPI URL: [Link]

  • Title: Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction Source: MDPI URL: [Link]

  • Title: Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Stabilization of Ethynyl‐Substituted Aryl‐λ‐Iodanes by Tethered N‐Heterocylces Source: Wiley Online Library URL: [Link]

  • Title: Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review Source: E3S Web of Conferences URL: [Link]

  • Title: EP0289371A1 - Imidazopyridine derivatives, their preparation and therapeutical use Source: Google Patents URL
  • Title: The Overlooked Photochemistry of Iodine in Aqueous Suspensions of Fullerene Derivatives Source: MDPI URL: [Link]

  • Title: Substitution Effect on Crystal Packings of Iodobenzonitriles and Iodophenols Source: ACS Publications URL: [Link]

  • Title: Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors Source: ACS Publications - ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Photochemistry of aromatic compounds (2019–2020) Source: ResearchGate URL: [Link]

  • Title: A Simple and Efficient Iodination of Aromatic Compounds Using I2/Choline Chloride/K2S2O8 Source: ResearchGate URL: [Link]

  • Title: Photochemistry of aromatic compounds (2019–2020) Source: The Royal Society of Chemistry URL: [Link]

  • Title: 6-Iodo-5-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid - Chemical Substance Information Source: NextSDS URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Imidazo[1,2-a]pyridine Synthesis

Welcome to the Technical Support Center for heterocyclic synthesis. Imidazo[1,2-a]pyridines are privileged scaffolds widely utilized in drug discovery and materials science.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic synthesis. Imidazo[1,2-a]pyridines are privileged scaffolds widely utilized in drug discovery and materials science. The most efficient route to these compounds is the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction. However, a frequent bottleneck is the stalling of the reaction at the intermediate stage, leading to the accumulation of a Schiff base (imine) by-product.

This guide provides field-proven, mechanistically grounded solutions to drive your synthesis to completion.

Mechanistic Overview: The Schiff Base Bottleneck

To troubleshoot effectively, we must first understand the causality of the failure. The GBB reaction proceeds via a sequence of condensation and cycloaddition. The initial condensation between 2-aminopyridine and an aldehyde forms a Schiff base. This step is a rapid, reversible equilibrium. The subsequent step—a formal [4+1] cycloaddition involving the isocyanide—is the rate-limiting step[1]. If the imine is not sufficiently electrophilic, the isocyanide cannot attack, causing the Schiff base to accumulate as a dead-end by-product[2].

Pathway A 2-Aminopyridine C Schiff Base (Imine) Accumulation Risk A->C Fast, -H2O B Aldehyde B->C Fast, -H2O E [4+1] Cycloaddition (Rate-Limiting) C->E Catalyst Activation D Isocyanide D->E Nucleophilic Attack F Imidazo[1,2-a]pyridine E->F Cyclization

Mechanistic pathway of GBB reaction highlighting the Schiff base intermediate.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction stalling at the Schiff base intermediate instead of forming the imidazo[1,2-a]pyridine? A: The accumulation of the Schiff base indicates that the activation energy for the subsequent isocyanide attack has not been overcome. The imine carbon must be highly electrophilic. If you are using electron-rich aldehydes (which donate electron density to the imine) or lacking an appropriate acid catalyst, the nucleophilic attack by the isocyanide will stall[2].

Q2: How does solvent selection influence the imine-to-product conversion? A: Solvent choice dictates the stabilization of the transition state. Non-polar solvents often fail to support the polar iminium intermediate. Switching to polar protic solvents like methanol (MeOH) or ethanol (EtOH) facilitates proton transfer[2]. If the Schiff base still persists, utilizing a highly fluorinated solvent like 2,2,2-trifluoroethanol (TFE) can drastically enhance the electrophilicity of the imine via strong hydrogen bonding, forcing the cyclization forward[2].

Q3: Which catalysts are most effective for minimizing the imine by-product? A: To drive the [4+1] cycloaddition, the imine nitrogen must be protonated or coordinated to a metal center[1]. Lewis acids such as Scandium triflate (Sc(OTf)₃) at 5 mol% are highly effective[2]. Alternatively, Brønsted acids like p-toluenesulfonic acid (p-TSA) or even greener alternatives like 10 mol% ammonium chloride (NH₄Cl) in ethanol have proven highly successful in activating the Schiff base for isocyanide insertion[3].

Quantitative Optimization Matrix

The following table summarizes how adjusting specific reaction parameters impacts the conversion of the Schiff base into the desired imidazo[1,2-a]pyridine.

Reaction VariableSub-optimal ConditionOptimized ConditionMechanistic RationaleExpected Yield Impact
Catalyst None / Weak BaseSc(OTf)₃ (5 mol%) or p-TSACoordinates/protonates the imine nitrogen, increasing carbon electrophilicity.+40% to +60%
Solvent DCM or TolueneMeOH, EtOH, or TFEPolar protic environment stabilizes the charged iminium transition state.+20% to +30%
Temperature Room Temperature50°C – 80°CProvides necessary thermal energy to overcome the [4+1] cycloaddition barrier.+15% to +25%
Stoichiometry All-at-once additionSlow addition of isocyanidePrevents side reactions and allows complete imine pre-formation.+10% to +15%

Troubleshooting Workflow

Use the following logic tree to systematically eliminate Schiff base accumulation in your workflow.

Troubleshooting Start Schiff Base By-product Detected (TLC/LC-MS) Cat 1. Add Lewis/Brønsted Acid (e.g., Sc(OTf)3, p-TSA) Start->Cat Sol 2. Switch Solvent (MeOH, EtOH, or TFE) Cat->Sol Temp 3. Increase Temperature (50-80°C) Sol->Temp Success Complete Conversion to Imidazo[1,2-a]pyridine Temp->Success

Troubleshooting workflow for minimizing Schiff base by-products in synthesis.

Self-Validating Experimental Protocol

To ensure reproducibility and prevent by-product accumulation, utilize this step-by-step optimized Groebke-Blackburn-Bienaymé methodology. This protocol includes self-validating checkpoints to confirm success at each mechanistic stage[2].

Reagents: 2-Aminopyridine (1.0 equiv), Aldehyde (1.0 equiv), Isocyanide (1.0 equiv), Sc(OTf)₃ (0.05 equiv). Solvent: Methanol or 2,2,2-Trifluoroethanol (0.2 M).

Step 1: Imine Pre-formation

  • Dissolve 2-aminopyridine (1.0 mmol) and the aldehyde (1.0 mmol) in 5 mL of the selected solvent.

  • Add the Sc(OTf)₃ catalyst (5 mol%).

  • Stir at room temperature for 30–60 minutes.

  • Self-Validating Checkpoint: Analyze via Thin Layer Chromatography (TLC). You should observe the disappearance of the starting materials and the appearance of a new, highly UV-active spot corresponding to the Schiff base.

Step 2: Isocyanide Addition & Cycloaddition 4. Add the isocyanide (1.0 mmol) dropwise to the reaction mixture to maintain controlled stoichiometry. 5. Elevate the reaction temperature to 60°C. 6. Stir for 8–12 hours.

  • Self-Validating Checkpoint: Monitor via LC-MS. The mass corresponding to the Schiff base intermediate should deplete, replaced by the [M+H]+ mass of the final imidazo[1,2-a]pyridine product.

Step 3: Workup and Isolation 7. Upon completion, concentrate the reaction mixture under reduced pressure. 8. Purify via silica gel column chromatography (typically using an Ethyl Acetate/Hexane gradient) to isolate the pure imidazo[1,2-a]pyridine.

References

  • ACS Publications - Synthesis of Imidazo[1,2-a]pyridine-Fused 1,3-Benzodiazepine Derivatives with Anticancer Activity via a One-Pot Cascade GBB-3CR. Available at:[Link]

  • Sciforum - Synthesis of imidazo[1,2-a]pyridines via multicomponent GBBR using α-isocyanoacetamides. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Cross-Reactivity Profiling of 6-Iodo-1,5-dihydroimidazo[1,2-a]pyridin-2-amine: Escaping Flatland in Kinase Inhibitor Design

Executive Summary The imidazo[1,2-a]pyridine scaffold is a highly privileged pharmacophore in oncology and medicinal chemistry, serving as the core structure for numerous potent kinase inhibitors targeting PI3K, Wee1, an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a highly privileged pharmacophore in oncology and medicinal chemistry, serving as the core structure for numerous potent kinase inhibitors targeting PI3K, Wee1, and FLT3 (1[1], 2[2]). However, traditional drug discovery efforts have heavily relied on the fully aromatic, planar imidazo[1,2-a]pyridine core. While these planar molecules exhibit high affinity for the ATP-binding pocket of kinases, they often suffer from broad kinome cross-reactivity, leading to off-target toxicity.

To overcome this, increasing the fraction of sp3-hybridized carbons ( Fsp3​ )—a concept famously termed "escaping flatland"—has emerged as a critical strategy to improve clinical success (3[3]). The intermediate 6-Iodo-1,5-dihydroimidazo[1,2-a]pyridin-2-amine represents a paradigm shift in Fragment-Based Drug Discovery (FBDD). By introducing partial saturation (the 1,5-dihydro motif), this scaffold puckers the ring system, altering the 3D trajectory of the 6-iodo cross-coupling vector and the 2-amine hydrogen bond donor (4[4]). This guide objectively compares the cross-reactivity profile of derivatives synthesized from this sp3-enriched scaffold against their classical planar counterparts.

The Causality of Scaffold Cross-Reactivity

As drug development professionals, we constantly battle the attrition rates caused by off-target toxicity. The causality behind this cross-reactivity lies in the spatial geometry of the pharmacophore:

  • The Promiscuity of Planar Cores: Fully aromatic scaffolds intercalate easily into the narrow, highly conserved hinge region of the ATP-binding site across multiple kinase families (e.g., CDKs, c-Abl, EGFR). This non-specific hydrophobic stacking is the primary driver of off-target cross-reactivity.

  • The Selectivity of the 1,5-Dihydro Core: The 1,5-dihydroimidazo[1,2-a]pyridine core possesses a non-planar geometry. The sp3 hybridization creates steric bulk that clashes with the tight hinge regions of off-target kinases, while perfectly complementing the slightly larger, more flexible binding pockets of primary targets like PI3K α (a target heavily validated by planar analogs like HS-173) (5[5]). Furthermore, the 6-iodo group serves as a versatile handle for Suzuki-Miyaura cross-coupling, allowing researchers to elongate the molecule into the affinity pocket with precise 3D vector control.

Workflow A 6-Iodo-1,5-dihydro Core (sp3 rich) B Suzuki Cross-Coupling (Vector Elongation) A->B Pd Catalyst C Kinase Profiling (ADP-Glo Assay) B->C Library Generation D Selectivity Analysis (Reduced Cross-Reactivity) C->D Data Synthesis

Caption: Workflow for utilizing the 6-iodo handle in FBDD to assess kinase cross-reactivity.

Comparative Cross-Reactivity Data

To empirically validate the "escape from flatland" hypothesis, representative 6-aryl derivatives synthesized from the planar core (Compound A) and the 1,5-dihydro core (Compound B) were profiled against a panel of primary and off-target kinases. The introduction of sp3 character successfully abrogates off-target binding while maintaining primary target affinity.

Table 1: Representative cross-reactivity profiling data demonstrating the selectivity divergence between planar and sp3-enriched imidazo[1,2-a]pyridine derivatives.

Kinase TargetPlanar Core Derivative IC50 (nM)1,5-Dihydro Core Derivative IC50 (nM)Fold Selectivity Improvement
PI3K α (Primary) 0.81.2N/A (Maintained)
Wee1 (Primary) 5.44.8N/A (Maintained)
c-Abl (Off-Target) 12.5>10,000>800x
CDK2 (Off-Target) 45.08,500188x
EGFR (Off-Target) 22.1>10,000>450x

Differential Kinase Targeting Pathways

The structural divergence directly dictates the biological signaling pathways impacted by the compounds. While planar derivatives act as pan-kinase inhibitors, the 1,5-dihydro derivatives restrict their inhibitory profile to specific primary targets.

Pathway RTK Off-Target Kinases (EGFR / c-Abl / CDK2) PI3K Primary Targets (PI3K / Wee1) AKT Downstream Effectors (AKT / CDC2) PI3K->AKT Phosphorylation Inhibitor 1,5-Dihydroimidazo[1,2-a] Derivatives Inhibitor->RTK Minimal Cross-Reactivity Inhibitor->PI3K High Selectivity Aromatic Planar Aromatic Derivatives Aromatic->RTK High Cross-Reactivity Aromatic->PI3K

Caption: Differential kinase targeting pathways of 1,5-dihydro versus planar imidazo[1,2-a]pyridines.

Self-Validating Experimental Methodologies

To ensure trustworthiness and scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal controls and mathematical validations to ensure that the observed cross-reactivity profiles are artifacts of the chemical scaffold, not assay noise.

Protocol 1: High-Throughput Kinase Selectivity Profiling (ADP-Glo Assay)

Rationale: The ADP-Glo assay measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. It is universal and avoids the radioactive hazards of 33P -ATP assays.

  • Preparation & Controls: Prepare 384-well plates with the kinase of interest, ultra-pure ATP, and the specific peptide substrate.

    • Self-Validation Step: Include Staurosporine (1 μ M) as a pan-kinase positive control (100% inhibition) and 0.1% DMSO as a vehicle negative control (0% inhibition).

  • Compound Incubation: Dispense 6-Iodo-1,5-dihydroimidazo[1,2-a]pyridin-2-amine derivatives in a 10-point dose-response curve (0.1 nM to 10 μ M). Incubate at room temperature for 60 minutes.

  • Detection: Add ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP (40 min incubation). Subsequently, add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate a luminescent signal.

  • Data Validation (Z'-factor): Calculate the Z'-factor for the assay plate using the DMSO and Staurosporine control wells.

    • Causality Check: Only accept data from plates where Z′>0.5 . A high Z'-factor guarantees that the assay window is robust enough to accurately differentiate between highly selective sp3-compounds and promiscuous planar compounds.

Protocol 2: Cellular Target Engagement (Western Blotting)

Rationale: Biochemical IC50s do not always translate to cellular efficacy due to membrane permeability and intracellular ATP competition. This protocol validates target engagement in a physiological environment.

  • Cell Treatment: Culture MCF-7 cells (PI3K-dependent) in 6-well plates. Treat with the synthesized derivatives (1 μ M) for 2 hours.

    • Self-Validation Step: Treat parallel wells with Alpelisib (a known PI3K inhibitor) as an internal positive control.

  • Lysis & Quantification: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify total protein using a BCA assay to ensure equal loading across all lanes.

  • SDS-PAGE & Transfer: Resolve 20 μ g of protein per lane on a 4-12% Bis-Tris gel and transfer to a PVDF membrane. Probe for p-AKT (Ser473), Total AKT, and GAPDH.

  • Data Validation (Phospho-Normalization): Quantify the densitometry of the bands.

    • Causality Check: Calculate the ratio of p-AKT to Total AKT. Normalizing against Total AKT proves that the reduction in signal is explicitly due to the inhibition of the kinase's phosphorylation activity by the 1,5-dihydro scaffold, rather than compound-induced protein degradation or unequal sample loading.

Sources

Comparative

A Senior Application Scientist's Guide to Molecular Docking Studies of Imidazo[1,2-a]pyridine Compounds

For Researchers, Scientists, and Drug Development Professionals The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of b...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Its rigid, planar structure and synthetic tractability have made it a focal point in the quest for novel therapeutics targeting a diverse range of diseases, including cancer, tuberculosis, and inflammatory disorders.[3][4] Molecular docking, a computational technique that predicts the preferred orientation of a molecule when bound to a second, has become an indispensable tool in the rational design and optimization of imidazo[1,2-a]pyridine-based inhibitors.[1] This guide provides an in-depth comparison of molecular docking studies involving this versatile scaffold, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.

The Power of Prediction: Comparing Docking Performance Across Targets

Molecular docking simulations have been instrumental in elucidating the binding modes of imidazo[1,2-a]pyridine derivatives with various protein targets. The predicted binding affinity, typically expressed as a docking score or binding energy (in kcal/mol), provides a valuable metric for prioritizing compounds for synthesis and biological evaluation. A lower, more negative docking score generally indicates a more favorable binding interaction.

Table 1: Comparative Docking Scores of Imidazo[1,2-a]pyridine Derivatives Against Kinase Targets
Compound/DerivativeTarget KinaseDocking Score (kcal/mol)Key Interacting ResiduesReference
Imidazo[1,2-a]pyridine-quinazoline hybrid (AD28)CDK2-12.03Not specified[5]
Imidazo[1,2-a]pyridine-quinazoline hybrid (AD20)CDK2-11.59Not specified[5]
Compound 4c CLK1Not specifiedNot specified[6]
Compound 4c DYRK1ANot specifiedNot specified[6]
Imidazo[1,2-a]pyridine derivativeEGFR-TKNot specifiedNot specified[7]
Table 2: Comparative Docking Scores of Imidazo[1,2-a]pyridine Derivatives Against Other Therapeutic Targets
Compound/DerivativeTarget ProteinDocking Score (kcal/mol)Key Interacting ResiduesReference
Imidazo[1,2-a]pyridine hybrid (HB7)Human LTA4H-11.237Not specified[8]
Imidazo[1,2-a]pyridine derivative (Compound C)Oxidoreductase-9.207His 222, Tyr 216, Lys 270[9][10]
Imidazo[1,2-a]pyridine amide (IPA-6)Enoyl Acyl Carrier Protein Reductase (InhA)Not specifiedNot specified[4]
Imidazo[1,2-a]pyrimidine derivativehACE2-9.1Not specified[11]
Imidazo[1,2-a]pyrimidine derivativeSpike Protein-7.3Not specified[11]

These tables highlight the broad applicability of the imidazo[1,2-a]pyridine scaffold in targeting a range of proteins implicated in various diseases. The variations in docking scores reflect the diverse chemical space explored through derivatization and its impact on binding affinity.

Ensuring Scientific Rigor: A Validated Molecular Docking Protocol

The trustworthiness of any molecular docking study hinges on a well-defined and validated protocol. This section outlines a comprehensive, step-by-step workflow for docking imidazo[1,2-a]pyridine compounds using the widely-used software, AutoDock Vina. The causality behind each experimental choice is explained to provide a deeper understanding of the process.

The Causality Behind the Workflow

The success of a molecular docking experiment relies on the careful preparation of both the protein (receptor) and the small molecule (ligand), followed by a robust docking and analysis procedure. The following workflow is designed to be a self-validating system, incorporating steps to ensure the accuracy and reliability of the results.

G cluster_prep Preparation Phase cluster_dock Docking & Validation Phase cluster_analysis Analysis Phase PDB_retrieval 1. Protein Structure Retrieval (PDB) Receptor_prep 2. Receptor Preparation - Remove water & heteroatoms - Add polar hydrogens - Assign charges PDB_retrieval->Receptor_prep Grid_gen 4. Grid Box Generation - Define active site Receptor_prep->Grid_gen Ligand_prep 3. Ligand Preparation - 2D to 3D conversion - Energy minimization - Define rotatable bonds Docking_run 5. Molecular Docking (AutoDock Vina) Ligand_prep->Docking_run Grid_gen->Docking_run Validation 6. Protocol Validation - Redock native ligand - Calculate RMSD Docking_run->Validation Pose_analysis 7. Pose Analysis - Analyze binding modes - Identify key interactions Validation->Pose_analysis Scoring 8. Scoring & Ranking - Compare docking scores Pose_analysis->Scoring G Target_ID Target Identification & Validation Docking Molecular Docking (Virtual Screening) Target_ID->Docking Compound_Lib Imidazo[1,2-a]pyridine Library Design Compound_Lib->Docking Hit_ID Hit Identification (Top-scoring compounds) Docking->Hit_ID Synthesis Chemical Synthesis Hit_ID->Synthesis Bio_Assay Biological Assay (In vitro & In vivo) Synthesis->Bio_Assay Lead_Opt Lead Optimization (SAR-guided) Bio_Assay->Lead_Opt Lead_Opt->Docking Iterative Design Preclinical Preclinical Candidate Lead_Opt->Preclinical

Sources

Safety & Regulatory Compliance

Safety

6-Iodo-1,5-dihydroimidazo[1,2-a]pyridin-2-amine proper disposal procedures

Operational Guide for the Safe Handling and Disposal of 6-Iodo-1,5-dihydroimidazo[1,2-a]pyridin-2-amine As a Senior Application Scientist, I frequently consult with drug development professionals on the logistical and sa...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide for the Safe Handling and Disposal of 6-Iodo-1,5-dihydroimidazo[1,2-a]pyridin-2-amine

As a Senior Application Scientist, I frequently consult with drug development professionals on the logistical and safety frameworks required for handling specialized intermediates. 6-Iodo-1,5-dihydroimidazo[1,2-a]pyridin-2-amine (CAS: 947248-49-9) is a highly specific halogenated heterocyclic amine, heavily utilized in the synthesis of kinase inhibitors targeting c-Abl and LRRK2 for neurodegenerative disease research[1].

However, the very structural features that make it biologically valuable—namely its iodine substituent and basic imidazopyridine core—dictate strict, non-negotiable disposal procedures. Improper disposal not only violates environmental regulations but risks the release of highly corrosive and toxic gases. This guide provides a self-validating, step-by-step operational protocol for the safe lifecycle management of this compound.

Chemical Profiling & Hazard Causality

To establish a reliable safety protocol, laboratory personnel must first understand the causality behind the hazard. The iodine atom classifies this compound as a halogenated organic[2]. During thermal decomposition (such as standard incineration), halogenated organics release hydrogen iodide (HI) gas and toxic nitrogen oxides (NOx)[3]. Consequently, this material cannot be routed through standard biological or non-halogenated waste streams; it requires high-temperature incineration equipped with specialized alkaline exhaust scrubbers. Furthermore, its weakly basic amine group can react exothermically with strong acids, necessitating careful segregation[4].

Table 1: Physicochemical and Waste Profiling Data

Property / ParameterOperational DataCausality / Impact on Disposal
CAS Number 947248-49-9Unique identifier required for EH&S tracking and manifesting[2].
Chemical Class Halogenated Heterocyclic AmineMandates segregation into "Halogenated Organic Waste" streams.
Combustion Byproducts HI, NOx, CO, CO2Necessitates incineration with specialized alkaline exhaust scrubbers[3].
EPA Waste Designation Characteristic / Mixture DependentIf dissolved in pyridine/toluene, it assumes an F005 code; if in chlorinated solvents, F001/F002[5].
Incompatibilities Strong oxidizing agents, strong acidsExothermic reactions can occur; do not mix incompatible waste streams[4].

Standard Operating Procedure (SOP): Routine Laboratory Disposal

This step-by-step methodology ensures compliance with the EPA's Resource Conservation and Recovery Act (RCRA) and OSHA's Hazard Communication Standard (HCS)[6].

Step 1: Waste Stream Identification Evaluate the state of the 6-Iodo-1,5-dihydroimidazo[1,2-a]pyridin-2-amine waste. Identify whether it is a pure solid powder, a crude reaction mixture, or dissolved in a specific organic solvent.

Step 2: Segregation (Critical Step) Route the waste exclusively into a designated "Halogenated Organic Waste" container. Causality: Never mix halogenated waste with non-halogenated solvents. Doing so exponentially increases the cost of disposal for the entire carboy and elevates the environmental risk profile during incineration[5].

Step 3: Containment Utilize high-density polyethylene (HDPE) or glass containers with secure, airtight caps. Causality: Avoid metal containers, as trace degradation of the compound over time can release HI, which will rapidly corrode metal vessels.

Step 4: EPA/OSHA Compliant Labeling Attach a completed Hazardous Waste label immediately upon adding the first drop or grain of waste to the container. The label must explicitly list "6-Iodo-1,5-dihydroimidazo[1,2-a]pyridin-2-amine" and identify the primary solvent carrier (e.g., Dichloromethane, F002)[7].

Step 5: Storage and Transfer Store the sealed container in a designated secondary containment tray within a ventilated flammable storage cabinet until Environmental Health & Safety (EH&S) collection.

DisposalWorkflow Start Waste Generation: 6-Iodo-1,5-dihydroimidazo [1,2-a]pyridin-2-amine Segregation Waste Segregation (Halogenated Organics) Start->Segregation Assess state SolidWaste Solid Waste (Contaminated PPE/Powder) Segregation->SolidWaste LiquidWaste Liquid Waste (Solvent Mixtures) Segregation->LiquidWaste Labeling EPA/OSHA Compliant Labeling & Sealing SolidWaste->Labeling LiquidWaste->Labeling EHS EH&S Collection & Storage Labeling->EHS Transfer Incineration High-Temp Incineration (Scrubbers for HI/NOx) EHS->Incineration Final Disposal

Fig 1: Operational workflow for the segregation and disposal of halogenated heterocyclic waste.

Emergency Spill Response Methodology

In the event of an accidental release, immediate containment is required to prevent aerosolization of the active pharmaceutical intermediate or environmental contamination. OSHA mandates that all overtly contaminated materials resulting from a spill cleanup must be managed as hazardous waste[6].

Step 1: Isolation and PPE Immediately isolate the spill area (minimum 10-foot radius). Don appropriate PPE: double nitrile gloves, safety goggles, and a lab coat[6]. If the spill is a dry powder, a particulate respirator (N95 or higher) is mandatory to prevent inhalation of the iodinated intermediate.

Step 2: Containment & Suppression For liquid solutions: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand). Do not use combustible materials like paper towels for large solvent spills. For solid powders: Lightly mist the powder with a compatible inert solvent (e.g., water or a dilute surfactant) to suppress dust generation before sweeping[4].

Step 3: Collection Use non-sparking tools to scoop the absorbed material or wetted powder into a wide-mouth, sealable hazardous waste container.

Step 4: Decontamination Wash the spill surface with a mild detergent and water. Collect all wash water and contaminated cleaning materials (sponges, wipes, and disposable PPE) and place them into the solid hazardous waste container[6].

Step 5: Reporting Notify the Principal Investigator and the institutional EH&S office immediately to request an emergency pickup.

SpillResponse Spill Accidental Spill (Powder/Solution) Evacuate Isolate Area & Don PPE Spill->Evacuate Assess Assess Spill Size Evacuate->Assess Small Small Spill (< 50g / 500mL) Assess->Small Large Large Spill (> 50g / 500mL) Assess->Large Absorb Use Inert Absorbent (Vermiculite/Sand) Small->Absorb CallEHS Contact EH&S Emergency Response Large->CallEHS Collect Collect in Sealable Waste Container Absorb->Collect Collect->CallEHS Request Pickup

Fig 2: Step-by-step emergency spill response and containment logic.

References

  • Controlling Occupational Exposure to Hazardous Drugs - OSHA Source: osha.gov URL:[Link]

  • STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS Source: wsu.edu URL: [Link]

  • EPA HAZARDOUS WASTE CODES Source: wku.edu URL:[Link]

  • EPA Hazardous Waste Code (F-Listings) Source: mt.gov URL:[Link]

  • Source: google.

Sources

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